molecular formula C10H14N2O B013764 nicotine N-oxide CAS No. 2820-55-5

nicotine N-oxide

Katalognummer: B013764
CAS-Nummer: 2820-55-5
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: YHXKVHQFWVYXIC-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotine N-oxide is a significant minor metabolite of nicotine, resulting from the N-oxidation of the pyrrolidino nitrogen, a stereoselective reaction primarily catalyzed by Flavin Monooxygenase (FMO) enzymes, including FMO1 and FMO3 . While the major pathway for nicotine metabolism is C-oxidation via CYP2A6, the N-oxidation pathway gains metabolic importance in individuals with deficient CYP2A6 activity, where urinary levels of Nicotine N-oxide can increase substantially . This compound is therefore a critical analytical standard in pharmacogenetic studies investigating how genetic variations in nicotine-metabolizing enzymes (like polymorphisms in FMO genes) influence smoking behaviors and addiction liability . As a key reference standard, Nicotine N-oxide is indispensable for researchers conducting quantitative analysis of nicotine and its metabolites in biological fluids such as urine and plasma using advanced techniques like LC-MS . Its use allows for the accurate characterization of an individual's total nicotine metabolic profile. Furthermore, it serves as a starting material or intermediate in the synthesis of more complex nicotine analogs and in studies exploring nicotine's metabolic fate . Our product is supplied as a high-purity compound to ensure reliability in your experimental data. Impurity profiling confirms the absence of other tobacco alkaloids such as nornicotine and cotinine, which can be present in tobacco-extracted nicotine . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKVHQFWVYXIC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2820-55-5
Record name Nicotine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2820-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICOTINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nicotine N-Oxide: Structural Dynamics, Thermal Instability, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nicotine N-oxide Chemical Structure, Properties, and Analytical Challenges Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Toxicology Scientists

Executive Summary

Nicotine N-oxide (NNO) is a primary oxidative metabolite of nicotine, produced via the Flavin-containing Monooxygenase (FMO) pathway.[1] While it represents a minor urinary metabolite (4–7%) in humans, its significance in tobacco regulatory science has surged due to the rise of electronic nicotine delivery systems (ENDS). NNO is thermally unstable; upon heating or pyrolysis, it undergoes deoxygenation to revert to nicotine or rearranges into myosmine. This property creates a critical confounding variable in analytical chemistry: using gas chromatography (GC) to analyze NNO-containing samples will artificially inflate nicotine quantification. This guide delineates the stereochemistry, thermal degradation mechanisms, and validated LC-MS/MS protocols required for accurate study.

Part 1: Stereochemistry and Structural Dynamics

Nicotine (


) contains two nitrogen centers: the pyridine nitrogen (

) and the pyrrolidine nitrogen (

).[2] Biological and chemical oxidation occurs predominantly at the more basic pyrrolidine nitrogen (

), creating a new chiral center.
Diastereomeric Forms

Because natural nicotine exists as the (S)-(-)-enantiomer, N-oxidation at the


 position yields two diastereomers based on the orientation of the oxygen atom relative to the pyridine ring:
  • (1'R, 2'S)-cis-nicotine-1'-N-oxide: The oxygen atom and the pyridine ring are on the same side of the pyrrolidine ring.

  • (1'S, 2'S)-trans-nicotine-1'-N-oxide: The oxygen atom and the pyridine ring are on opposite sides.

The trans isomer is thermodynamically more stable and is the predominant metabolite excreted in human urine. The cis isomer is often reduced back to nicotine more rapidly in biological systems.

NMR Characterization

Differentiation of these isomers is achieved via


-NMR.[3] The N-oxidation induces a significant downfield shift (deshielding) of the N-methyl protons compared to nicotine.
  • Anisotropic Effect: In the cis isomer, the spatial proximity of the N-methyl group to the aromatic pyridine ring current results in distinct shielding effects compared to the trans isomer, allowing for integration-based quantification of isomeric ratios.

Visualization of Isomerism

The following diagram illustrates the stereochemical divergence from (S)-Nicotine.

Isomers Nicotine (S)-Nicotine (Parent) Oxidation N-Oxidation (FMO3 / H2O2) Nicotine->Oxidation Cis (1'R, 2'S)-cis-NNO (Minor Product) Oxidation->Cis Steric Constraint Trans (1'S, 2'S)-trans-NNO (Major Urinary Metabolite) Oxidation->Trans Thermodynamic Preference

Figure 1: Stereoselective oxidation pathways of (S)-Nicotine yielding cis and trans diastereomers.[4][5]

Part 2: Physicochemical Properties and Thermal Instability

NNO is a polar, non-volatile solid (Melting Point: ~170°C for crystalline forms). Its most critical property for researchers is its thermal instability .

The Pyrolytic Artifact (The "GC-MS Trap")

Unlike nicotine, NNO cannot be analyzed via Gas Chromatography (GC). At temperatures required for vaporization (>150°C), NNO undergoes pyrolytic degradation. This leads to two primary outcomes:

  • Deoxygenation: Reversion to Nicotine.

  • Rearrangement: Formation of Myosmine and Nicotyrine via ring opening or radical cleavage.

Implication: If a researcher analyzes an e-liquid containing oxidized nicotine (NNO) using GC-MS, the NNO will degrade into nicotine inside the injection port. This results in a false positive for higher nicotine concentration and a failure to detect the NNO impurity.

Degradation Pathways

The thermal breakdown involves complex radical mechanisms and potentially a Cope-like elimination followed by cyclization.

ThermalDegradation NNO Nicotine N-Oxide (Thermally Unstable) Heat Heat (>150°C) (Pyrolysis/GC Injector) NNO->Heat Nicotine Nicotine (Reduction Product) Heat->Nicotine Major Pathway (Deoxygenation) Myosmine Myosmine (Ring Rearrangement) Heat->Myosmine Elimination Nicotyrine Beta-Nicotyrine (Oxidation Product) Heat->Nicotyrine Minor

Figure 2: Thermal degradation products of NNO. Note the reversion to Nicotine, confounding quantitation.

Quantitative Data Summary
PropertyValue / CharacteristicRelevance
Molecular Weight 178.23 g/mol +16 Da vs. Nicotine (162.23)
LogP ~1.17 (Experimental)Less lipophilic than nicotine; elutes earlier in Reverse Phase LC.
pKa Lower than NicotineN-oxide formation reduces basicity of the pyrrolidine nitrogen.
Solubility High (Water, MeOH)Requires polar solvents for extraction.
Thermal Stability PoorDO NOT USE GC. Use LC-MS/MS.

Part 3: Metabolic Pathways

Understanding the biological fate of NNO is crucial for interpreting biomarker data.

Flavin-Containing Monooxygenase (FMO)

While CYP2A6 is responsible for C-oxidation (forming Cotinine), FMO3 is the specific catalyst for N-oxidation.

  • Genetic Polymorphism: Individuals with FMO3 polymorphisms may exhibit altered NNO/Nicotine urinary ratios.

  • Site: Liver (primary), Lung (minor).

Retro-Reduction

NNO is not an endpoint metabolite.[1] It can be reduced back to nicotine, particularly by the gut microbiota under anaerobic conditions. This "recycling" can extend the pharmacokinetic half-life of nicotine.

Part 4: Validated Analytical Protocol (LC-MS/MS)

To avoid thermal degradation, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the mandatory standard.

Methodology
  • Ionization Source: ESI Positive Mode.

  • Source Temperature: Keep

    
     (optimize to prevent in-source fragmentation).
    
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to NNO's polarity, though C18 can be used with high aqueous content.

Step-by-Step Protocol
  • Sample Preparation (Urine/Plasma):

    • Aliquot

      
       sample.
      
    • Add Internal Standard (Nicotine-d4 or NNO-d3).

    • Protein Precipitation: Add

      
       ice-cold Acetone or Acetonitrile. Vortex.
      
    • Centrifuge at 10,000 x g for 10 mins.

    • Transfer supernatant to LC vial. Avoid evaporation to dryness if possible to prevent oxidation of native nicotine.

  • LC Conditions:

    • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3-4).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes (HILIC mode).

  • MS/MS Transitions (MRM):

    • Precursor Ion: m/z 179.1

      
      
      
    • Quantifier Ion: m/z 117.1 (Pyridine ring fragment) or 130.1.

    • Qualifier Ion: m/z 132.1.

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Urine/Plasma) Prep Protein Precip (Acetone/ACN) Sample->Prep Extract Sep LC Separation (HILIC Column) Prep->Sep Inject ESI ESI Source (Soft Ionization) Sep->ESI Elute MS MS/MS Detection (m/z 179 -> 117/130) ESI->MS Quantify

Figure 3: Optimized LC-MS/MS workflow minimizing thermal stress on NNO.

References

  • Cashman, J. R., et al. (1992). Stereoselective N-oxidation of nicotine by human liver microsomes and cDNA-expressed flavin-containing monooxygenase 3. Chemical Research in Toxicology. Link

  • Benowitz, N. L., et al. (1994). Nicotine chemistry, metabolism, kinetics and biomarkers. Handb Exp Pharmacol. Link

  • Wada, E., et al. (1959). Chemistry of the N'-Oxides of Nicotine and Myosmine. Bulletin of the Agricultural Chemical Society of Japan. Link

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. PLOS ONE / CDC Stacks. Link

  • Park, S. B., et al. (1993). Evaluation of nicotine N-oxide as a non-invasive marker for FMO3 activity in humans. British Journal of Clinical Pharmacology. Link

Sources

An In-depth Technical Guide to Flavin-Containing Monooxygenase 3 (FMO3) and Nicotine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Mechanism, Methods, and Clinical Relevance

This guide provides a comprehensive technical overview of the flavin-containing monooxygenase 3 (FMO3) enzyme, with a specific focus on its role in the metabolic N-oxygenation of nicotine to nicotine N-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical mechanisms, offers detailed experimental protocols for studying this metabolic pathway, and explores the clinical and pharmacological implications of FMO3 activity and its genetic variants.

Introduction: FMO3 in the Landscape of Xenobiotic Metabolism

The flavin-containing monooxygenases (FMOs) are a critical family of NADPH-dependent enzymes responsible for the oxygenation of a wide array of soft nucleophilic heteroatom-containing compounds, including drugs, dietary substances, and other xenobiotics.[1][2] In humans, five functional FMO isoforms (FMO1-5) have been identified, each with distinct tissue expression and substrate specificities.[1]

FMO3 is the predominant isoform in the adult human liver and is a key player in Phase I drug metabolism.[2][3] It catalyzes the N-oxygenation of primary, secondary, and tertiary amines, as well as the S-oxygenation of sulfur-containing compounds.[2] A well-known endogenous function of FMO3 is the conversion of trimethylamine (TMA), a gut microbiota-derived metabolite, to trimethylamine N-oxide (TMAO).[2][4] Genetic deficiencies in FMO3 can lead to the clinical condition trimethylaminuria, or "fish odor syndrome," due to the accumulation of TMA.[2] Beyond its role in endogenous metabolism, FMO3 is integral to the processing of numerous xenobiotics, including the addictive alkaloid in tobacco, nicotine.[5][6]

The Biochemical Core: FMO3-Mediated N-Oxygenation of Nicotine

While the majority of nicotine (70-80%) is metabolized to cotinine by cytochrome P450 2A6 (CYP2A6), a smaller but significant portion undergoes N-oxygenation to form nicotine N-oxide, a reaction catalyzed primarily by FMO3.[7][8] This pathway, although accounting for only about 4-7% of systemic nicotine metabolism, is of considerable interest due to the expression of FMO3 in the brain and the influence of its genetic variants on smoking behavior and nicotine dependence.[7][9][10]

The Catalytic Cycle of FMO3

The catalytic activity of FMO3 is distinct from that of the cytochrome P450 system. The FMO catalytic cycle involves the following key steps:[2]

  • NADPH Binding and FAD Reduction: The cycle initiates with the binding of the NADPH cofactor to the enzyme, leading to the reduction of the flavin adenine dinucleotide (FAD) prosthetic group.

  • Oxygenation of FAD: The reduced FAD rapidly reacts with molecular oxygen to form a stable C(4a)-hydroperoxyflavin intermediate. This intermediate is a hallmark of the FMO catalytic cycle.

  • Nucleophilic Attack and Oxygen Transfer: The nucleophilic nitrogen atom of the nicotine substrate attacks the terminal oxygen of the hydroperoxyflavin intermediate. This results in the transfer of an oxygen atom to the nicotine molecule, forming nicotine N-oxide.

  • Product Release and Dehydration: The oxidized substrate, nicotine N-oxide, is released. The remaining C(4a)-hydroxyflavin is dehydrated to regenerate the oxidized FAD.

  • NADP+ Release: The final and rate-limiting step is the release of NADP+, making the enzyme available for another catalytic cycle.

FMO3_Catalytic_Cycle cluster_0 FMO3 Catalytic Cycle FMO_FAD FMO-FAD FMO_FADH2 FMO-FADH2 FMO_FAD->FMO_FADH2 NADPH -> NADP+ FMO_FADHOOH FMO-FAD(OOH)H (C4a-hydroperoxyflavin) FMO_FADH2->FMO_FADHOOH O2 FMO_FADHOH FMO-FAD(OH)H (C4a-hydroxyflavin) FMO_FADHOOH->FMO_FADHOH Nicotine -> Nicotine N-Oxide FMO_FADHOH->FMO_FAD H2O

Caption: The catalytic cycle of FMO3 in nicotine N-oxidation.

Pharmacological Significance of Nicotine N-Oxide

Nicotine N-oxide is a stable metabolite that is not extensively further metabolized, except for a potential reduction back to nicotine, which could lead to nicotine recycling in the body.[9][11] While initially considered a minor pathway, the role of FMO3-mediated nicotine metabolism in the brain has gained attention.[7][10] Unlike CYP2A6, FMO3 is expressed in the human brain, suggesting that local nicotine clearance in the central nervous system may be significantly influenced by FMO3 activity.[7] This has led to the hypothesis that variations in brain FMO3 activity could impact nicotine dependence.[7][12]

Genetic Polymorphisms of FMO3 and Their Impact

The FMO3 gene is highly polymorphic, with several common single nucleotide polymorphisms (SNPs) that can alter enzyme activity and expression.[1][7] These genetic variations are a significant source of inter-individual differences in the metabolism of FMO3 substrates, including nicotine.

Key Functional Polymorphisms

Some of the most studied FMO3 polymorphisms with functional consequences for nicotine metabolism include:

  • rs2266780 (E308G): This polymorphism is strongly associated with aberrant FMO3 mRNA splicing in both the liver and brain, leading to a significant reduction in FMO3 function.[7][10] Studies have shown that individuals carrying the G allele have reduced in vivo nicotine N-oxidation.[7][10]

  • rs2266782 (E158K): This variant has also been linked to altered FMO3 activity, often in conjunction with other polymorphisms.[13]

  • Other Variants: Several other nonsynonymous variants, such as N61S, D132H, and V257M, have been shown to decrease the N-oxidation activity of FMO3 towards nicotine in vitro.[13]

Clinical Implications of FMO3 Genotype

Genetic variations in FMO3 have been linked to smoking behaviors.[12] For instance, smokers with genetic variants that increase FMO3 production and nicotine metabolism in the brain are more likely to exhibit signs of nicotine dependence, such as smoking immediately after waking.[12] Conversely, the reduced-function E308G variant (rs2266780) has been associated with reduced nicotine dependence.[7][10] This suggests that FMO3-mediated nicotine metabolism, particularly in the brain, could be a novel target for developing smoking cessation therapies.[7][12]

Table 1: Allele Frequencies of Common FMO3 Polymorphisms in a Korean Population

SNPAllele ChangedbSNP IDAllele Frequency (%)
c.855C>TN285Nrs90953044.7
c.441C>TS147Srs180082223.4
c.923A>GE308Grs226678023.0
c.472G>AE158Krs226678227.1
Data sourced from a study on a Korean population.[14]

Experimental Protocols for Studying FMO3-Mediated Nicotine N-Oxidation

Accurate and reproducible methods are essential for characterizing the role of FMO3 in nicotine metabolism. This section provides detailed protocols for the expression and purification of recombinant FMO3, in vitro activity assays, and the analytical quantification of nicotine and nicotine N-oxide.

Expression and Purification of Recombinant Human FMO3

The use of recombinant enzymes allows for the detailed study of a specific isoform's activity without interference from other metabolic enzymes.

Recombinant_FMO3_Workflow Cloning Cloning of FMO3 cDNA into Expression Vector Transformation Transformation into Expression Host (e.g., E. coli, HEK293 cells) Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Cell_Lysis Cell Lysis and Lysate Preparation Expression->Cell_Lysis Purification Affinity Chromatography (e.g., anti-DDK) Cell_Lysis->Purification Analysis Purity and Integrity Analysis (SDS-PAGE, Western Blot) Purification->Analysis

Caption: Workflow for recombinant FMO3 expression and purification.

Step-by-Step Methodology:

  • Cloning: The full-length cDNA of human FMO3 is cloned into a suitable expression vector (e.g., pcDNA3.1/V5-His-TOPO) that may contain an affinity tag (e.g., V5, His, DDK) for purification.[15][16] Site-directed mutagenesis can be used to introduce specific polymorphisms.

  • Expression Host: Transfect the expression vector into a suitable host system. Human embryonic kidney (HEK293) cells are commonly used for expressing human FMOs.[16]

  • Cell Culture and Transfection: Culture the HEK293 cells under standard conditions. Transfect the cells with the FMO3 expression vector using a suitable method (e.g., lipofection).

  • Induction and Harvesting: Allow for protein expression over a defined period (e.g., 48-72 hours). Harvest the cells by centrifugation.

  • Microsome Preparation (for membrane-bound FMO3):

    • Resuspend the cell pellet in a homogenization buffer.

    • Lyse the cells using a Dounce homogenizer or sonication.

    • Perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum where FMO3 is located.[3]

  • Purification (for tagged proteins):

    • Solubilize the microsomal fraction or total cell lysate.

    • Use affinity chromatography corresponding to the protein tag (e.g., anti-DDK affinity column) to capture the recombinant FMO3.[15]

    • Wash the column to remove non-specifically bound proteins.

    • Elute the purified FMO3.

  • Analysis and Quantification:

    • Assess the purity of the recombinant protein using SDS-PAGE and Coomassie blue staining or Western blotting with an anti-tag or anti-FMO3 antibody.[15]

    • Quantify the protein concentration using a standard method such as the Bradford or BCA assay.[11]

In Vitro FMO3 Activity Assay for Nicotine N-Oxidation

This assay measures the rate of nicotine N-oxide formation by either recombinant FMO3 or human liver microsomes.

Materials:

  • Human liver microsomes or recombinant FMO3.[3][5]

  • Nicotine solution (substrate).

  • NADPH regenerating system (or NADPH).[5][17]

  • Potassium phosphate buffer (pH 7.4).[17]

  • Termination solution (e.g., ice-cold organic solvent like ethyl acetate or acetonitrile).[5][10]

  • Internal standard for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the potassium phosphate buffer, the microsomal or recombinant FMO3 protein, and the nicotine substrate at various concentrations. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the NADPH regenerating system or a solution of NADPH.[5]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 0-60 minutes). The incubation time should be within the linear range of product formation.[5][17]

  • Termination of Reaction: Stop the reaction by adding an ice-cold termination solution.[5] This also serves to precipitate the protein.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.[5]

    • Transfer the supernatant to a new tube for analysis.[5]

    • The sample may require further processing, such as evaporation and reconstitution in the mobile phase for LC-MS/MS analysis.[10]

  • Analysis: Quantify the amount of nicotine N-oxide formed using a validated LC-MS/MS method (see section 4.3).

Table 2: Kinetic Parameters of Nicotine N-Oxidation by Human FMO Isoforms

EnzymeKm (mM)Vmax (nmol/min/mg)Vmax/Km (nL/min/mg)
FMO1 0.751216
FMO3 0.7011.216
FMO2 (full-length) 0.891.61.8
FMO4 >5.0N/ALow
FMO5 >5.0N/ALow
Data adapted from Gao et al., 2015.[16][18]
LC-MS/MS Quantification of Nicotine and Nicotine N-Oxide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of nicotine and its metabolites in biological matrices.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): A common method for urine and plasma samples. The sample is alkalinized, and the analytes are extracted into an organic solvent (e.g., a mixture of methylene chloride and diethyl ether).[1] The organic layer is then evaporated and the residue is reconstituted.[1]

  • Protein Precipitation: A simpler method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[19] The supernatant is then analyzed.

  • Solid-Phase Extraction (SPE): A more rigorous cleanup method that can provide cleaner extracts.[9]

LC-MS/MS Parameters (Example):

  • Liquid Chromatography:

    • Column: A C18 or phenyl column is typically used.[9][19]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.[19]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for nicotine, nicotine N-oxide, and their corresponding stable isotope-labeled internal standards are monitored.

Table 3: Example MRM Transitions for Nicotine and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nicotine 163.3130
Cotinine 177.380
Nicotine N-Oxide 179.1162.1
Nicotine-d4 (IS) 167.3134
Example transitions, which should be optimized for the specific instrument used.[19]

FMO3 Inhibitors and Inducers: Considerations for Experimental Design

While FMOs are generally considered less inducible and inhibitable than cytochrome P450 enzymes, certain compounds can modulate FMO3 activity.[2]

  • Inhibitors: Some dietary compounds, such as indole-3-carbinol and its condensation products found in cruciferous vegetables, have been shown to inhibit FMO3.[20] Methimazole is a classic FMO inhibitor.

  • Inducers: The regulation of FMO3 expression is complex and not fully understood. Some studies have shown induction by certain xenobiotics like 3-methylcholanthrene, while others have found a lack of induction by typical Nrf2 or AhR activators.[21]

Understanding the potential for inhibition or induction of FMO3 is crucial when designing in vivo studies or interpreting data from complex biological systems.

Conclusion and Future Directions

FMO3-mediated N-oxygenation of nicotine is a fascinating and clinically relevant metabolic pathway. While it represents a minor route of systemic nicotine clearance, its activity in the brain and the functional consequences of common genetic polymorphisms highlight its potential importance in nicotine dependence and smoking cessation. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricacies of FMO3 function.

Future research should continue to explore the precise role of FMO3 in the brain and its contribution to the neuropharmacology of nicotine. A deeper understanding of the regulation of FMO3 expression and activity could pave the way for novel therapeutic strategies targeting this enzyme to aid in smoking cessation and reduce the global burden of tobacco-related diseases.

References

  • Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain. (2017). University of Wisconsin School of Medicine and Public Health. [Link]

  • FMO3 gene: MedlinePlus Genetics. (2021). MedlinePlus. [Link]

  • Rapid detection of FMO3 single nucleotide polymorphisms using a pyrosequencing method. (2021). Spandidos Publications. [Link]

  • Hisamuddin, I. M., & Yang, V. W. (2007). Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives. Pharmacogenomics, 8(6), 635–643.
  • FMO3 (NM_006894) Human Recombinant Protein. OriGene Technologies. [Link]

  • nicotine-1'-N-oxide (PAMDB120186). P. aeruginosa Metabolome Database. [Link]

  • Gao, C., et al. (2015). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1226-1233.
  • Bloom, A. J., et al. (2017). Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain. The Pharmacogenomics Journal, 17(5), 455-462.
  • Bloom, J., et al. (2013). Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. PLoS One, 8(9), e73642.
  • Kim, H. J., et al. (2021). Rapid detection of FMO3 single nucleotide polymorphisms using a pyrosequencing method. Oncology Letters, 22(6), 1-8.
  • Bloom, A. J., et al. (2017). Nicotine dependence is associated with functional variation in FMO3, an enzyme that metabolizes nicotine in the brain. The Pharmacogenomics Journal, 17(5), 455–462.
  • Flavin-containing monooxygenase 3. Wikipedia. [Link]

  • FMO3 gene. MedlinePlus. [Link]

  • Gao, C., et al. (2015). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1226-1233.
  • Gao, C., et al. (2015). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1226-1233.
  • Duan, M. J., et al. (1991). Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits. Drug Metabolism and Disposition, 19(3), 667-672.
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64.
  • Catalytic cycle of flavin-containing monooxygenases. ResearchGate. [Link]

  • Celius, T., et al. (2010). Flavin-containing monooxygenase-3: induction by 3-methylcholanthrene and complex regulation by xenobiotic chemicals in hepatoma cells and mouse liver. Drug Metabolism and Disposition, 38(2), 304-311.
  • Krueger, S. K., & Williams, D. E. (2005). Drug Discovery and Development of Novel Therapeutics for Inhibiting TMAO in Models of Atherosclerosis and Diabetes. Frontiers in Physiology, 6, 338.
  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine. PLoS ONE, 9(7), e101816.
  • FMO3 flavin containing dimethylaniline monoxygenase 3 [ (human)]. NCBI. [Link]

  • The role of FMO3 in metabolic diseases. TMR Publishing Group. [Link]

  • Minor allele frequencies (%) of FMO3 SNPs from the present study and... ResearchGate. [Link]

  • The role of FMO3 in metabolic diseases. ResearchGate. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Flavin-containing monooxygenase. Wikipedia. [Link]

Sources

Technical Guide: In Vivo Formation and Bioanalysis of Nicotine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vivo formation, metabolic fate, and bioanalytical quantification of Nicotine N-oxide (NNO), a primary metabolite of nicotine. It is designed for researchers in pharmacology and toxicology, focusing on the specific enzymatic drivers (FMO3), stereochemical nuances, and validated LC-MS/MS protocols.

Executive Summary

Nicotine N-oxide (NNO) represents a minor but mechanistically significant metabolic pathway of nicotine. Unlike the dominant CYP2A6-mediated oxidation to cotinine, NNO formation is catalyzed primarily by Flavin-containing Monooxygenase 3 (FMO3) . This pathway is non-inducible by smoking but is subject to genetic polymorphisms (e.g., FMO3 variants) and sexual dimorphism.

Crucially, NNO formation is reversible. The metabolite undergoes retro-reduction back to nicotine in the lower gastrointestinal tract via gut microbiota, creating a recycling loop that can extend the terminal half-life of nicotine. This guide provides the mechanistic basis and a self-validating LC-MS/MS protocol for the detection and quantification of NNO in biological matrices.

Mechanistic Pathways

Enzymatic Formation (FMO3)

While Cytochrome P450 2A6 (CYP2A6) accounts for ~70-80% of nicotine metabolism (C-oxidation), FMO3 is responsible for the N-oxidation of the pyrrolidine ring.

  • Enzyme: Flavin-containing Monooxygenase 3 (FMO3).[1]

  • Reaction: Oxygenation of the tertiary nitrogen on the pyrrolidine ring.

  • Genetics: FMO3 polymorphisms (e.g., E158K, E308G) can alter catalytic efficiency (

    
    ), serving as a potential biomarker for FMO3 phenotype.
    
Stereochemistry: The Human Distinction

Nicotine possesses a chiral center at the 2'-position of the pyrrolidine ring. The natural isomer is (S)-(-)-nicotine. N-oxidation introduces a new center of chirality at the nitrogen.

  • Rodents: Produce both cis-1'-(R)-2'-(S) and trans-1'-(S)-2'-(S) isomers.

  • Humans: The pathway is highly stereoselective. Humans excrete almost exclusively the (1'S, 2'S)-trans-nicotine N-oxide .

    • Note: The "trans" designation refers to the relationship between the oxygen atom and the pyridine ring relative to the pyrrolidine ring.

Retro-Reduction and Enterohepatic Recycling

NNO is a polar metabolite excreted in urine. However, if excreted via bile or ingested orally, it reaches the large intestine.

  • Mechanism: Anaerobic gut bacteria reduce the N-oxide bond, converting NNO back to the parent drug, nicotine.

  • Key Species: Bacteroides xylanisolvens and other commensal anaerobes possess nitro- and N-oxide reductases.

  • Impact: This "retro-reduction" enables re-absorption of nicotine, potentially affecting pharmacokinetic modeling of clearance.

Pathway Visualization

The following diagram illustrates the bidirectional relationship between Nicotine and NNO.

Nicotine_NNO_Pathway cluster_liver Hepatic Metabolism Nicotine Nicotine (S-isomer) NNO Nicotine-1'-N-oxide (Trans-isomer) Nicotine->NNO Liver: FMO3 (N-Oxidation) Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine Liver: CYP2A6 (C-Oxidation) NNO->Nicotine Gut Microbiota (Retro-Reduction) Excretion Renal Excretion (Urine) NNO->Excretion Clearance

Caption: Bidirectional metabolism of Nicotine. Blue arrow indicates hepatic oxidation via FMO3; Red arrow indicates bacterial reduction in the gut.

Experimental Protocol: Bioanalysis via LC-MS/MS

Method Principle

Quantification of NNO requires separation from the parent nicotine and the isobaric interference of other metabolites. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) is the gold standard.

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses LLE to ensure clean extraction of polar N-oxides while minimizing matrix effects.

Reagents:

  • Internal Standard (IS): Nicotine-d4 or Cotinine-d3.

  • Extraction Solvent: Dichloromethane (DCM) : Diethyl Ether (1:1 v/v).

  • Alkalizing Agent: 5N NaOH.[2]

Workflow Steps:

  • Aliquot: Transfer 200 µL of plasma/urine into a glass tube.

  • Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Alkalize: Add 50 µL of 5N NaOH (pH > 10 is critical to keep nicotine uncharged, though NNO remains polar).

  • Extract: Add 2.0 mL of DCM:Ether (1:1). Vortex vigorously for 5 minutes.

  • Centrifuge: 3000 x g for 10 minutes at 4°C.

  • Evaporate: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under nitrogen at 35°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A.

LC-MS/MS Parameters

Chromatography:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Biphenyl column.

    • Rationale: NNO is highly polar and elutes early on C18; HILIC provides better retention and separation from nicotine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 95% B to 50% B over 5 minutes.

Mass Spectrometry (MRM Transitions): Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Nicotine 163.2130.1117.125
Nicotine N-oxide 179.2 130.1 117.1 28
Cotinine 177.280.198.125

Note on NNO Transitions: The transition


 corresponds to the loss of the oxygen moiety and fragmentation similar to the parent nicotine structure. Some methods also monitor 

or

.[4]
Workflow Diagram

Workflow Sample Biological Sample (200 µL Urine/Plasma) Prep Alkalize (NaOH) + Internal Standard Sample->Prep Extract LLE Extraction (DCM:Ether 1:1) Prep->Extract Dry Evaporate Organic Layer (N2 at 35°C) Extract->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon LC LC Separation (HILIC Column) Recon->LC MS MS/MS Detection (MRM: 179 -> 130) LC->MS

Caption: Optimized bioanalytical workflow for the extraction and quantification of Nicotine N-oxide.

Data Interpretation & Validation

Quantitative Analysis[5][6]
  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Matrix Effect: NNO is susceptible to ion suppression in urine. Use deuterated internal standards or matrix-matched calibration curves to compensate.

Species Differences

When translating preclinical data to human applications, account for the stereochemical divergence:

  • Rat Studies: Expect a mix of cis and trans NNO. The cis isomer may have different clearance rates.

  • Human Studies: Quantify trans-NNO. The presence of cis-NNO in human samples often indicates sample degradation or artifactual formation during storage.

Stability Warning

NNO is thermally unstable and can reduce back to nicotine if samples are heated excessively during evaporation. Do not exceed 40°C during the drying step.

References

  • Nicotine-N'-oxidation by flavin monooxygenase enzymes. Source: National Institutes of Health (PMC). URL:[Link]

  • Stereoselectivity in the N'-oxidation of nicotine isomers by flavin-containing monooxygenase. Source: Clinical Pharmacogenomics. URL:[Link]

  • Gut bacteria alleviate smoking-related NASH by degrading gut nicotine. Source:[5] Nature (via PMC). URL:[Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites. Source: PLoS One (via PMC). URL:[Link]

  • Characterisation of nicotine and related compounds using electrospray ionisation mass spectrometry. Source: Rapid Communications in Mass Spectrometry (PubMed). URL:[Link]

Sources

discovery and history of nicotine N-oxide as a metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Nicotine N-Oxide as a Metabolite

Introduction: Beyond the Primary Pathway

Nicotine, the principal psychoactive alkaloid in tobacco, has been the subject of intense scientific scrutiny for over a century.[1][2] While its isolation dates back to 1828, a deep understanding of its metabolic fate is a more recent endeavor.[1][3] The primary metabolic route, accounting for 70-80% of nicotine's conversion in humans, is the C-oxidation pathway mediated by the cytochrome P450 enzyme CYP2A6 to form cotinine.[4] However, the metabolic story of nicotine is not a monolith. A significant, albeit lesser-known, pathway is N-oxidation, leading to the formation of nicotine N-oxides. These metabolites, once considered minor players, have garnered significant interest for their unique chemical properties, distinct enzymatic origins, and their increased importance in individuals with compromised CYP2A6 activity.[5] This guide provides a comprehensive exploration of the discovery and history of nicotine N-oxide, from its first chemical synthesis to its characterization as a key product of human metabolism.

The Dawn of Discovery: Chemical Synthesis and Early Characterization

The journey into the world of nicotine N-oxides began not in a biological context, but on a chemist's bench. The first synthesis of nicotine N'-oxide was achieved in 1891, through the straightforward oxidation of nicotine with aqueous hydrogen peroxide.[6][7] This early work laid the chemical foundation, establishing that the nitrogen atoms within the nicotine structure were susceptible to oxidation.

Subsequent research revealed a greater complexity than initially understood. It was established that N-oxidation could occur at two different nitrogen atoms in the nicotine molecule:

  • Nicotine 1-N-oxide: Oxidation of the nitrogen within the pyridine ring.

  • Nicotine 1'-N-oxide: Oxidation of the nitrogen within the more basic pyrrolidine ring.

Furthermore, the chiral nature of nicotine and the geometry of the pyrrolidine ring meant that nicotine 1'-N-oxide could exist as two distinct diastereomers: cis and trans.[6][7] These early chemical studies, focused on synthesis and structural elucidation, were pivotal. They provided the pure compounds necessary for later researchers to identify and quantify these substances in biological systems.

Foundational Experimental Protocol: Synthesis of Nicotine 1'-N-oxide (Circa 1891)

This protocol is based on the historical method of oxidizing nicotine with hydrogen peroxide, a cornerstone experiment that enabled the initial characterization of nicotine N-oxides.[6][7]

Objective: To synthesize a mixture of cis- and trans-nicotine 1'-N-oxides through chemical oxidation.

Materials:

  • (S)-Nicotine (99% purity)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Deionized water

  • Reaction vessel (glass flask)

  • Stirring apparatus

  • Temperature control system (water bath)

  • Extraction funnel

  • Organic solvent (e.g., chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve a known quantity of (S)-nicotine in deionized water within the reaction flask.

  • Initiation of Oxidation: While stirring the nicotine solution, slowly add a stoichiometric excess of 30% hydrogen peroxide. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained at a moderately elevated temperature (e.g., 60-70°C) to facilitate the reaction without excessive degradation.

  • Reaction Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC) by observing the disappearance of the nicotine spot and the appearance of new, more polar spots corresponding to the N-oxides.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. The excess hydrogen peroxide can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

  • Isolation: The aqueous solution is then made basic (pH > 9) and extracted multiple times with an organic solvent such as chloroform to separate the N-oxides from the aqueous phase.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude nicotine N'-oxide product, typically as a mixture of cis and trans isomers.

  • Purification (Optional): The isomeric mixture can be further purified and the isomers separated using column chromatography. A purified crystalline form of trans-nicotine-N'-oxide exhibits a melting point of 170-171°C.[8]

Causality and Self-Validation: The success of this synthesis is validated by comparing the physicochemical properties (e.g., melting point, spectroscopic data) of the product with established values. The choice of hydrogen peroxide is based on its effectiveness as an oxidizing agent for tertiary amines. The basic workup is critical because the N-oxides, like nicotine, are basic and more soluble in organic solvents in their free-base form.

Unraveling the Biological Pathway: From Xenobiotic to Metabolite

While chemists could create nicotine N-oxides in a flask, the question remained: does the body do the same? The answer emerged with the advancement of analytical techniques capable of detecting minute quantities of drug metabolites in biological fluids.[9] It was confirmed that nicotine N-oxide is indeed a human metabolite of nicotine.[4][10]

The enzymatic basis for this transformation was a key area of investigation. It was discovered that N-oxidation is not primarily handled by the well-known cytochrome P450 system responsible for cotinine formation. Instead, this metabolic route is catalyzed by the flavin-containing monooxygenase (FMO) family of enzymes, particularly FMO3 , which is highly expressed in the human liver.[4][10][11]

This discovery was significant for several reasons:

  • It established a distinct metabolic pathway for nicotine: This diversified the understanding of how the body processes and eliminates the alkaloid.

  • It highlighted the role of FMO enzymes in drug metabolism: While P450s often take the spotlight, this demonstrated the critical contribution of FMOs to the biotransformation of common xenobiotics.[12]

  • It provided a mechanistic explanation for variability in nicotine metabolism: The efficiency of the FMO pathway relative to the CYP2A6 pathway could now be studied to understand individual differences in nicotine clearance and exposure.

Interplay with the CYP2A6 Pathway

Under normal circumstances, N-oxidation accounts for approximately 4-7% of nicotine metabolism.[4][5][10] However, its contribution becomes dramatically more important in individuals with slow or deficient CYP2A6 activity. Genetic polymorphisms in the CYP2A6 gene are common and can lead to significantly reduced enzyme function. In these "slow metabolizers," the primary C-oxidation pathway is bottlenecked. As a result, more nicotine is shunted to the FMO3-mediated N-oxidation pathway. In subjects with impaired CYP2A6 function, urinary levels of nicotine N-oxide can increase to as much as 31% of total nicotine metabolites.[5] This inverse correlation is a classic example of metabolic pathway compensation.

NicotineMetabolism cluster_pathways Metabolic Pathways Nicotine Nicotine CYP2A6 CYP2A6 (Major Pathway, ~75%) Nicotine->CYP2A6 C-Oxidation FMO3 FMO3 (Minor Pathway, ~4-7%) (Increased in low CYP2A6 activity) Nicotine->FMO3 N-Oxidation UGT UGTs Nicotine->UGT Glucuronidation NicotineIminium Nicotine Δ1'(5')-iminium ion CYP2A6->NicotineIminium AOX1 Aldehyde Oxidase NicotineIminium->AOX1 Cotinine Cotinine AOX1->Cotinine NNO Nicotine 1'-N-Oxide (trans-isomer) FMO3->NNO Glucuronide Nicotine-N-Glucuronide UGT->Glucuronide

Caption: Metabolic fate of nicotine, highlighting the major CYP2A6-mediated pathway to cotinine and the FMO3-mediated N-oxidation pathway.

Stereoselectivity and Its Significance

A fascinating aspect of the biological N-oxidation of nicotine is its high degree of stereoselectivity. While chemical synthesis produces a mixture of cis and trans isomers, the human FMO3 enzyme almost exclusively produces the trans-(1'S, 2'S)-nicotine 1'-N-oxide isomer.[10][13] This selectivity is a hallmark of enzyme-catalyzed reactions, where the specific three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the outcome of the reaction.

The stereoisomers are not just chemically distinct; they have different properties. For instance, studies related to the addition of nicotine N-oxide to tobacco products found that the cis-isomer caused a significant deterioration in the taste of the smoke, a discovery that led to patents for processes that enrich the trans-isomer for this application.[7]

Analytical Methodologies: Tracking the Metabolite

The history of nicotine N-oxide is inextricably linked to the evolution of analytical chemistry. Early studies relied on classical techniques, but the need to detect low concentrations in complex biological matrices like urine and plasma drove innovation.

Methodology Principle Advantages Limitations Typical Application
Polarography Electrochemical reduction of the N-oxide functional group.[14]Good for quantification in simpler matrices.Lacks specificity; susceptible to interference.Early quantitative studies.
Gas Chromatography (GC) Separation of volatile compounds. N-oxides are often thermally converted to a more stable derivative for analysis.[15]High resolution and sensitivity, especially with nitrogen-phosphorus detectors (NPD).[16]Requires derivatization or thermal conversion, which can introduce variability.Quantification in urine and air samples.
High-Performance Liquid Chromatography (HPLC) Separation in a liquid phase, often coupled with UV or mass spectrometry detection.[17]High versatility; can analyze the native compound without derivatization.Sensitivity can be lower than GC-NPD without MS.Routine analysis of biological fluids.[17]
Mass Spectrometry (MS) Detection based on mass-to-charge ratio, often coupled with GC or LC (LC-MS).[9]Unparalleled specificity and sensitivity; provides structural confirmation.High instrument cost and complexity.Definitive identification and quantification in pharmacokinetic studies.
Modern Analytical Workflow: LC-MS for N-Oxide Quantification

The current gold standard for the analysis of nicotine metabolites is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Add Internal Standard (Isotopically Labeled N-Oxide) Sample->Spike Extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extract Concentrate Evaporate & Reconstitute in Mobile Phase Extract->Concentrate HPLC HPLC Separation (Reverse Phase Column) Concentrate->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS MSMS Tandem MS (MS/MS) (Selected Reaction Monitoring) MS->MSMS Integrate Integrate Peak Areas (Analyte & Internal Standard) MSMS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: A typical workflow for the quantification of nicotine N-oxide in biological samples using LC-MS/MS.

Pharmacokinetic Profile and Biological Fate

Once formed, nicotine 1'-N-oxide has its own pharmacokinetic profile. Studies in rabbits showed it has a relatively short half-life of about 42 minutes.[18] An intriguing aspect of its biological fate is its potential for reduction back to nicotine. This "futile cycling" can occur presystemically in the gut, likely mediated by intestinal microflora, or to a lesser extent, systemically.[10][18] This reduction means that nicotine N-oxide can act as a temporary reservoir, potentially prolonging the presence of the parent nicotine molecule in the body.[4][10]

Conclusion

The story of nicotine N-oxide is a compelling case study in the evolution of pharmacology and drug metabolism research. What began as a product of simple chemical oxidation in the 19th century is now understood as a key metabolite formed by a distinct and highly stereoselective enzymatic pathway. The study of nicotine N-oxide has deepened our understanding of the FMO enzyme system, provided crucial insights into individual variability in nicotine metabolism, and pushed the development of sensitive bioanalytical techniques. For researchers in drug development, its history underscores the importance of investigating all metabolic pathways, not just the most dominant ones, to build a complete picture of a compound's disposition and effect.

References

  • Wikipedia. Nicotine. [Link]

  • Google Patents. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it.
  • PMC - PubMed Central. Nicotine: From Discovery to Biological Effects. [Link]

  • Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. [Link]

  • PubMed. Pharmacokinetics and metabolism of nicotine. [Link]

  • PMC - NIH. Nicotine-N'-oxidation by flavin monooxygenase enzymes. [Link]

  • PMC - PubMed Central. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. [Link]

  • P. aeruginosa Metabolome Database. nicotine-1'-N-oxide (PAMDB120186). [Link]

  • J-STAGE. Chemistry of the N′-Oxides of Nicotine and Myosmine. [Link]

  • ACS Publications. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. [Link]

  • DFG. 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds Stephen S. Hecht, Irina Stepanov, and Mingyao Wang Masonic C. [Link]

  • PubMed. Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits. [Link]

  • PMC. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL EFFECTIVENESS OF TWO NEW NICOTINE DERIVATIVES OF (S)-NICOTINE-N-OXIDE. [Link]

  • ClinPGx. Nicotine Pathway, Pharmacokinetics. [Link]

  • ResearchGate. (PDF) SPECTROPHOTOMETRIC DETERMINATION OF NICOTINE IN CIGARETTE TOBACCO AND BIOLOGICAL SAMPLES OF SMOKERS. [Link]

  • CDC. NICOTINE 2551. [Link]

  • PMC - PubMed Central - NIH. Efficient Method of (S)-Nicotine Synthesis. [Link]

  • ACS Publications. ACS Omega Vol. 11 No. 3. [Link]

  • Analytical Chemistry Аналітична хімія. 14 POLAROGRAPHIC DETERMINATION OF NICOTINE, IN THE FORM OF N-OXIDE, IN SPRA. [Link]

Sources

Technical Deep Dive: Nicotine N-Oxide Stability, Degradation Kinetics, and Analytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper
Author: Senior Application Scientist
Date: October 26, 2023

Executive Summary: The "Silent" Instability

Nicotine


-N-oxide (NNO) represents a critical, yet frequently mishandled, metabolite in nicotine pharmacokinetics and tobacco product regulation. While it constitutes only 4–7% of urinary excretion in humans, its significance lies not in its abundance, but in its chemical lability  and metabolic reversibility .

For drug development professionals and analytical chemists, NNO presents a "Schrödinger’s Cat" scenario: improper thermal handling or gas chromatography (GC) analysis forces the molecule to revert to its parent compound (nicotine) or rearrange into isoxazine derivatives, rendering data invalid. This guide dissects the stereochemical stability, thermal degradation pathways (specifically the Meisenheimer-type rearrangement), and the metabolic redox cycling that acts as a physiological "nicotine reservoir."

Stereochemical Architecture & Chemical Identity

Nicotine possesses a chiral center at the


-position of the pyrrolidine ring. Oxidation at the pyrrolidine nitrogen creates a new chiral center, resulting in two diastereomers. Understanding this stereochemistry is vital because human enzymes are highly selective.
  • Chemical Name:

    
    -1-methyl-2-(3-pyridyl)pyrrolidine 
    
    
    
    -oxide (and its
    
    
    -isomer).
  • Physiological Dominance:

    • Humans: Flavin-containing monooxygenase 3 (FMO3) exhibits strict stereoselectivity, producing almost exclusively the trans-isomer (

      
      ).
      
    • Animals (Rat/Mouse): Produce a mixture of cis and trans isomers, confounding cross-species pharmacokinetic extrapolation.

Table 1: Physicochemical Properties of Nicotine N-Oxide
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Susceptible to deoxygenation.
pKa ~4.8 (Pyridine N)Less basic than nicotine; protonation stabilizes the N-O bond.
Melting Point 168–170°C (Decomposes)Critical: Decomposes before boiling; unsuitable for standard GC.
Solubility High (Polar solvents)Hygroscopic nature accelerates hydrolytic degradation.
UV Max ~260 nmSimilar to nicotine; requires MS for specific detection.

Thermal Degradation: The Rearrangement Trap

The most common error in NNO analysis is the assumption of thermal stability. Upon heating (e.g., GC injection ports >150°C), NNO does not merely volatilize; it undergoes catastrophic structural rearrangement.

Mechanism A: Thermal Deoxygenation

At temperatures exceeding 100°C, the N-O bond homolytically cleaves or transfers oxygen, reverting NNO back to Nicotine . This leads to:

  • False positives for high nicotine levels.

  • False negatives for NNO.

Mechanism B: Meisenheimer-Type Ring Expansion

A more complex pathway involves a [1,2]-rearrangement (analogous to Meisenheimer rearrangement) where the pyrrolidine ring expands to form a tetrahydro-1,2-oxazine derivative.

  • Product: 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[1][2][3]

  • Significance: This is a stable thermal artifact often misidentified as a metabolic impurity.

ThermalDegradation cluster_legend Pathway Key NNO Nicotine N-Oxide (Thermally Labile) Heat Thermal Stress (>100°C / GC Injector) NNO->Heat Nicotine Nicotine (Deoxygenation Artifact) Heat->Nicotine Reduction (-O) Oxazine 2-methyl-6-(3-pyridyl) tetrahydro-1,2-oxazine Heat->Oxazine Ring Expansion (Meisenheimer) Myosmine Myosmine (Pyrolysis >200°C) Heat->Myosmine Radical Fragmentation key Red Arrow: Major Artifact Pathway Yellow Arrow: Rearrangement

Figure 1: Thermal degradation pathways of Nicotine N-Oxide showing the critical divergence between deoxygenation (reversion to nicotine) and ring expansion.

Metabolic Stability: The Redox Cycling Reservoir

In vivo, NNO acts as a metabolic reservoir. Unlike cotinine (which is a terminal metabolite), NNO can be reduced back to nicotine. This "recycling" extends the apparent half-life of nicotine, particularly in oral administration where the gut microbiome plays a significant reductive role.

  • Oxidation (Forward): Hepatic FMO3 converts Nicotine

    
     NNO (Trans).
    
  • Reduction (Reverse): Cytosolic aldehyde oxidase, mitochondrial reductases, and intestinal bacteria convert NNO

    
     Nicotine.
    

MetabolicCycling Nicotine Nicotine (Active Drug) NNO Nicotine N-Oxide (Inactive Reservoir) Nicotine->NNO Oxidation (FMO3) Cotinine Cotinine (Terminal Metabolite) Nicotine->Cotinine CYP2A6 (Major Pathway) NNO->Nicotine Reduction (Reductases) GutBacteria Microbiome (Intestine) NNO->GutBacteria Excretion to Gut GutBacteria->Nicotine Bacterial Reduction FMO3 FMO3 Enzyme (Liver)

Figure 2: The Nicotine-NNO Redox Cycle. Note the reversible nature of NNO formation compared to the irreversible formation of Cotinine.

Analytical Validation: The LC-MS/MS Imperative

Due to the thermal instability described in Section 3, Gas Chromatography (GC) is strictly contraindicated for NNO quantification unless extensive derivatization is performed. Liquid Chromatography (LC) is the only self-validating system for this analyte.

Table 2: Analytical Method Comparison
FeatureGC-MSLC-MS/MS (HILIC/RP)Verdict
Inlet Temp 200–250°CAmbient / <50°CLC Wins
Artifacts High (Nicotine, Oxazine)NoneLC Wins
Sensitivity ModerateHigh (pg/mL)LC Wins
Selectivity Poor (Isomers merge)High (Chiral columns separate isomers)LC Wins
Recommended Workflow
  • Extraction: Protein precipitation (cold acetonitrile) or Solid Phase Extraction (SPE) using mixed-mode cation exchange. Avoid evaporation at high heat.

  • Separation: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over Reverse Phase (C18) due to NNO's high polarity.

  • Detection: MRM (Multiple Reaction Monitoring) transition

    
     179 
    
    
    
    130 (loss of water + formaldehyde equivalent).

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Cold Extraction (4°C, No Heat) Sample->Prep Decision Chromatography Selection Prep->Decision GC GC-MS (Heated Inlet) Decision->GC Incorrect LC LC-MS/MS (HILIC/ESI+) Decision->LC Correct ResultFail Result INVALID: Thermal Artifacts GC->ResultFail ResultPass Result VALID: Accurate NNO Quant LC->ResultPass

Figure 3: Decision tree for analytical Methodology. The "Cold Extraction" and avoidance of GC are critical control points.

Experimental Protocols

Protocol A: Synthesis of Nicotine N-Oxide (for Reference Standards)

Rationale: Commercial standards degrade. In-house synthesis ensures fresh diastereomeric mixtures for method development.

  • Reagents: (S)-(-)-Nicotine,

    
    -Chloroperoxybenzoic acid (
    
    
    
    -CPBA), Dichloromethane (DCM).
  • Procedure:

    • Dissolve 10 mmol nicotine in 50 mL DCM at 0°C.

    • Add 1.1 eq

      
      -CPBA dropwise over 30 mins.
      
    • Stir at 0°C for 2 hours (kinetic control favors trans).

    • Quench: Wash with 10%

      
       to remove benzoic acid.
      
    • Purification: Alumina column chromatography (Neutral). Note: Silica is too acidic and may cause degradation.

  • Validation: NMR (

    
    ) to confirm the N-methyl shift (
    
    
    
    ~3.0-3.2 ppm).
Protocol B: Stability Stress Testing (Arrhenius Approach)

Rationale: To determine shelf-life and storage conditions.

  • Preparation: Spike NNO (1

    
    M) into phosphate buffer (pH 7.4).
    
  • Incubation: Aliquot into sealed amber vials. Incubate at 4°C, 25°C, 37°C, and 60°C.

  • Sampling: At T=0, 1h, 6h, 24h, 48h.

  • Analysis: LC-MS/MS. Monitor disappearance of NNO and appearance of Nicotine (reduction) or Oxazine (rearrangement).

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Expectation: Rapid degradation at 60°C (

      
       hours). Stable at 4°C for weeks.
      

References

  • Benowitz, N. L., et al. (1994).[4] "Nicotine metabolic profile in man: comparison of cigarette smoking and transdermal nicotine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Cashman, J. R., et al. (1992).[4] "Stereoselective N-oxygenation of nicotine by human hepatic flavin-containing monooxygenase." Chemical Research in Toxicology. Link

  • Park, S. B., et al. (1993).[4] "Stereoselective metabolism of nicotine N-oxide species in the rabbit." Drug Metabolism and Disposition. Link

  • Beckett, A. H., et al. (1971). "The analysis of nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, and its application to the study of in vivo nicotine metabolism in man." Journal of Pharmacy and Pharmacology. Link

  • Hukkanen, J., et al. (2005). "Metabolism and Disposition Kinetics of Nicotine."[4][5] Pharmacological Reviews. Link

  • U.S. FDA. (2019). "Harmful and Potentially Harmful Constituents in Tobacco Products and Tobacco Smoke: Established List." Link

Sources

Methodological & Application

Application Note & Protocol: Quantification of Nicotine N-oxide in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nicotine N-oxide as a Biomarker

Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, leading to a variety of excretory products.[1][2] While cotinine is the most widely recognized biomarker for assessing nicotine exposure due to its longer half-life, the comprehensive analysis of a panel of metabolites provides a more nuanced understanding of nicotine disposition and tobacco use behavior.[3][4] Among these metabolites is nicotine N-oxide, a product of the N-oxidation of the pyridine nitrogen of nicotine.[5] Although a minor metabolite, its quantification in urine offers a valuable piece of the puzzle in tobacco exposure assessment and can be indicative of specific metabolic pathways.[5][6] An average smoker consuming 10 cigarettes a day excretes approximately 0.56 mg of nicotine N-oxide in their urine within 24 hours, making it a viable target for monitoring nicotine intake.[6]

This application note provides a detailed, field-proven protocol for the sensitive and selective quantification of nicotine N-oxide in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed for researchers, scientists, and drug development professionals seeking a robust and reliable bioanalytical method.

Principle of the Method: A Synergy of Separation and Detection

The quantification of nicotine N-oxide in a complex biological matrix like urine presents analytical challenges, primarily due to the presence of numerous endogenous compounds that can interfere with the analysis.[7] To overcome these challenges, this method employs a synergistic approach of efficient sample preparation, high-resolution chromatographic separation, and highly selective and sensitive detection by tandem mass spectrometry.

  • Sample Preparation: A crucial first step is the isolation of nicotine N-oxide from the urine matrix. This protocol details a liquid-liquid extraction (LLE) procedure, chosen for its effectiveness in removing a significant portion of interfering substances while ensuring high recovery of the analyte. The use of an isotopically labeled internal standard (IS), such as nicotine-d4 N-oxide, is paramount. The IS is added at the beginning of the sample preparation process to compensate for any variability in extraction efficiency and to mitigate the impact of matrix effects, which are a common source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[8][9]

  • Liquid Chromatography (LC): The extracted sample is then subjected to reverse-phase liquid chromatography. A C18 analytical column is employed to separate nicotine N-oxide from other nicotine metabolites and endogenous urine components based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid and an organic solvent (acetonitrile or methanol) ensures sharp peak shapes and optimal resolution. The acidic mobile phase promotes the ionization of the target analyte in the subsequent mass spectrometry step.[8]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. ESI is the preferred ionization technique for moderately polar and thermolabile compounds like nicotine N-oxide.[10] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (the protonated molecule of nicotine N-oxide, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte of interest, effectively filtering out background noise and ensuring accurate quantification even at low concentrations.

Experimental Workflow: From Urine Sample to Quantitative Result

The entire analytical process can be visualized as a streamlined workflow, ensuring reproducibility and minimizing the potential for error.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (1 mL) is_add Add Internal Standard (Nicotine-d4 N-oxide) urine->is_add ph_adjust Adjust pH to Alkaline is_add->ph_adjust lle Liquid-Liquid Extraction (e.g., Dichloromethane:Isopropanol) ph_adjust->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc msms MS/MS Detection (ESI+, MRM) lc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantification of Nicotine N-oxide calibrate->quantify

Figure 1: A schematic representation of the complete analytical workflow for the quantification of nicotine N-oxide in human urine.

Detailed Protocols

Materials and Reagents
  • Nicotine N-oxide analytical standard

  • Nicotine-d4 N-oxide (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide

  • Ultrapure water

  • Drug-free human urine for calibration standards and quality controls

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of nicotine N-oxide and nicotine-d4 N-oxide in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of nicotine N-oxide by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the drug-free urine to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of nicotine-d4 N-oxide at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the nicotine N-oxide working standard solutions into aliquots of drug-free human urine to prepare calibration standards at a minimum of six different concentration levels. Similarly, prepare QCs at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of urine sample, calibration standard, or QC in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 100 µL of ammonium hydroxide to alkalize the sample.

  • Add 5 mL of extraction solvent (e.g., dichloromethane:isopropanol, 90:10 v/v).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nicotine N-oxide: To be optimized (e.g., m/z 179.1 -> 120.1)
Nicotine-d4 N-oxide: To be optimized (e.g., m/z 183.1 -> 124.1)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation should be performed in accordance with established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][12][13]

Calibration Curve and Linearity

The calibration curve is established by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The correlation coefficient (r²) should be greater than 0.99.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.590
1001.18
2502.95
5005.92
Accuracy and Precision

Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) are assessed by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=6)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Mean Conc. (ng/mL) (n=18)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ11.05105.08.51.08108.011.2
Low32.9197.06.22.9799.08.9
Medium7578.0104.04.576.5102.06.1
High400390.497.63.8394.098.55.3
Selectivity and Matrix Effect

Selectivity is demonstrated by analyzing at least six different blank urine samples to ensure no significant interferences are observed at the retention time of nicotine N-oxide and its internal standard. The matrix effect is evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[14][15]

Stability

The stability of nicotine N-oxide in human urine must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -20°C or -80°C.

Data Analysis and Interpretation

After acquiring the data, the peak areas of nicotine N-oxide and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated for all samples, including calibration standards, QCs, and unknown samples. The concentration of nicotine N-oxide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

The measured concentrations can be used to assess recent tobacco or nicotine exposure. It's important to note that the concentration of nicotine N-oxide can vary significantly among individuals due to differences in metabolism, which can be influenced by genetic factors, diet, and other lifestyle variables.[2]

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of nicotine N-oxide in human urine. The detailed protocol, from sample preparation to data analysis, coupled with rigorous method validation, ensures the generation of high-quality, reliable, and reproducible data. This method is a valuable tool for researchers in the fields of toxicology, clinical chemistry, and tobacco product research, enabling a more complete assessment of nicotine exposure and metabolism.

References

  • National Center for Biotechnology Information (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies.
  • He, X., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Toxics.
  • Kemp, J. V., & Vouros, P. (1998). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry.
  • Jurek, A. M., & Goniewicz, M. L. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules.
  • Pérez-Ortuño, R., et al. (2018). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Toxics.
  • Restek Corporation (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
  • ARUP Laboratories (2025). Nicotine Exposure and Metabolites.
  • Florek, E., et al. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules.
  • Schiwy, A., & Wiesen, K. (2021). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology.
  • Benowitz, N. L., & Hukkanen, J. (2009). Biomarkers of exposure to new and emerging tobacco delivery products. Nicotine & Tobacco Research.
  • PharmGKB.
  • U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Li, W., et al. (2018).
  • Hukkanen, J., et al. (2005). Biochemistry of nicotine metabolism and its relevance to lung cancer. Molecular Interventions.
  • Schiwy, A., & Wiesen, K. (2021). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PubMed.
  • U.S. Food and Drug Administration (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • Benowitz, N. L., & Hukkanen, J. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology.
  • U.S. Food and Drug Administration (2018).
  • Huntscha, S., et al. (2013). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry.

Sources

Application Notes and Protocols for Investigating Nicotine N'-Oxide in Smoking Cessation Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Novel Avenue in Nicotine Metabolism for Smoking Cessation Research

Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism, predominantly via the cytochrome P450 enzyme CYP2A6, leading to the formation of cotinine.[1] However, a secondary metabolic pathway, mediated by flavin-containing monooxygenase 3 (FMO3), results in the formation of nicotine N'-oxide (NNO).[1] This metabolite, accounting for approximately 4-7% of absorbed nicotine in smokers, presents an intriguing, yet underexplored, target for smoking cessation research.[1] While the direct application of NNO as a therapeutic agent is not established, its unique pharmacological profile warrants investigation.

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for studying the potential of nicotine N'-oxide in the context of smoking cessation. We will delve into its synthesis, its complex metabolic relationship with nicotine, and propose preclinical study designs to elucidate its effects on nicotine dependence and withdrawal.

The Scientific Rationale: A Prodrug Hypothesis

The primary hypothesis underpinning the investigation of NNO in smoking cessation revolves around its potential to act as a prodrug for nicotine. Research has shown that NNO can be reduced back to nicotine in the gastrointestinal tract, suggesting a mechanism for sustained, low-level nicotine delivery.[1] This "nicotine recycling" could theoretically alleviate withdrawal symptoms and reduce the reinforcing effects of smoked nicotine.

Furthermore, genetic variations in the FMO3 gene have been linked to differences in nicotine dependence, suggesting that the N-oxidation pathway plays a role in smoking behaviors.[2][3] Individuals with certain FMO3 variants that increase NNO production may exhibit altered smoking patterns, providing a human-genetic basis for investigating this pathway.[3]

It is crucial to note, however, that the psychoactive effects of NNO itself are considered to be weaker than nicotine.[4] One preclinical study in mice reported that exogenous administration of nicotine N'-oxide did not alter nicotine withdrawal phenotypes, highlighting the necessity for further rigorous investigation.[5]

Metabolic Pathway of Nicotine with a Focus on N'-Oxide Formation

The metabolic fate of nicotine is a critical factor in understanding its addictive potential and the viability of metabolites as therapeutic agents. The following diagram illustrates the primary metabolic pathways of nicotine, emphasizing the role of FMO3 in the formation of nicotine N'-oxide.

NicotineMetabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major Pathway, ~70-80%) NNO Nicotine N'-Oxide Nicotine->NNO FMO3 (Minor Pathway, ~4-7%) OtherMetabolites Other Metabolites Cotinine->OtherMetabolites NNO->Nicotine Reduction (e.g., in gut) Excretion Excretion NNO->Excretion OtherMetabolites->Excretion

Caption: Metabolic pathways of nicotine, highlighting the major route to cotinine and the minor route to nicotine N'-oxide.

Experimental Protocols

Protocol 1: Synthesis and Purification of Nicotine N'-Oxide

The synthesis of nicotine N'-oxide is a prerequisite for its preclinical evaluation. The following protocol is based on the oxidation of nicotine.

Materials:

  • (-)-Nicotine (≥99% purity)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Citric acid (or other suitable non-oxidizing acid catalyst)

  • Sodium sulfite

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

  • In a round-bottom flask, dissolve nicotine in a suitable solvent (e.g., water or a water/methanol mixture).

  • Add a catalytic amount of citric acid.[6]

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide dropwise while stirring. The reaction is exothermic. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.

  • Adjust the pH of the solution to >9 with a suitable base (e.g., NaOH).

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude nicotine N'-oxide by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Preclinical Evaluation of Nicotine N'-Oxide in a Rodent Model of Nicotine Dependence and Withdrawal

This protocol outlines an in vivo study to assess the effects of NNO on nicotine dependence and withdrawal signs in rats.

Animal Model:

  • Adult male Wistar or Sprague-Dawley rats (250-300 g)

Experimental Groups:

  • Vehicle Control: Saline or vehicle used to dissolve NNO.

  • Nicotine Control: Nicotine administration to induce dependence.

  • NNO Treatment Group(s): Different doses of nicotine N'-oxide.

  • Positive Control: A known smoking cessation aid (e.g., varenicline).

Workflow:

PreclinicalWorkflow Habituation Habituation & Baseline Measurement Induction Nicotine Dependence Induction (e.g., osmotic minipumps) Habituation->Induction Treatment Treatment Phase: Administer Vehicle, Nicotine, NNO, or Varenicline Induction->Treatment Withdrawal Precipitated or Spontaneous Withdrawal Treatment->Withdrawal Behavioral Behavioral Assays (Somatic & Affective Signs) Withdrawal->Behavioral Neurochemical Neurochemical Analysis (Brain Tissue) Behavioral->Neurochemical

Sources

Troubleshooting & Optimization

Technical Support Center: Polar Nicotine N-Oxide (NNO) Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: High-Efficiency Extraction of Nicotine-1'-N-Oxide (NNO) Case ID: NNO-EXT-001

Mission Brief

You are likely here because your standard nicotine extraction protocol (alkaline liquid-liquid extraction with hexane or ether) is failing to recover Nicotine N-Oxide (NNO).

The Reality: NNO is not Nicotine. While Nicotine is a semi-polar alkaloid (LogP ~1.17) that becomes lipophilic at pH > 8, Nicotine-1'-N-oxide is a highly polar, water-soluble metabolite (LogP ~ -1.1 to 0.04) . It resists partitioning into non-polar organic solvents and is thermally labile. Treating it like nicotine guarantees poor recovery and thermal degradation.

This guide provides the protocols required to capture this "ghost" metabolite.

Module 1: The Polarity Paradox (Why Your LLE Failed)

The Mechanism

Standard nicotine extraction relies on pH manipulation. You basify the sample (pH > 10) to deprotonate the pyrrolidine ring (pKa ~8.02), making nicotine uncharged and extractable into organic solvents.

Why this fails for NNO:

  • pKa Mismatch: The N-oxide oxygen is a weak base (pKa ~4.74). At pH 7-10, it is already neutral, yet it remains structurally polar due to the charge separation on the N-O bond.

  • Solvent Rejection: Non-polar solvents like Hexane, Heptane, or pure Diethyl Ether cannot overcome the hydration shell of NNO.

Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

If you must use LLE, you cannot use standard non-polar solvents. You must force the NNO out of the water using ionic strength.

Optimized Protocol:

  • Sample Prep: Adjust aqueous sample pH to 7.0 - 8.0 . (Do not go >11 as high alkalinity can induce degradation).

  • Saturation: Add NaCl to saturation (~0.36 g/mL). This disrupts the hydration layer around the NNO molecule (the "Salting Out" effect).

  • Solvent Choice: Use Chloroform:Isopropanol (3:1 v/v) or n-Butanol .

    • Note: Dichloromethane (DCM) alone is often insufficient for quantitative recovery of NNO.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes. Collect the organic (lower) phase if using Chloroform, or upper phase if using n-Butanol.

Module 2: Solid Phase Extraction (The Gold Standard)

For biological matrices (plasma, urine), LLE is often too dirty. Solid Phase Extraction (SPE) is the industry standard for NNO, but column selection is critical.

The Protocol: Mixed-Mode Cation Exchange (MCX) vs. HILIC

Standard C18 columns often suffer from "early breakthrough" because NNO is too polar to retain well on hydrophobic chains.

Recommended Workflow: Mixed-Mode Cation Exchange (MCX)

This method utilizes the basic nature of the pyridine ring (pKa ~3.12) to retain NNO while washing away neutrals.

Step-by-Step Protocol:

  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water

  • Loading (Crucial Step):

    • Acidify sample to pH 2.0 - 3.0 using Formic Acid.

    • Why? This protonates the pyridine ring, giving NNO a positive charge to bind to the cation exchange sorbent.

  • Wash 1 (Interferences):

    • 1 mL 0.1 M HCl (Removes proteins/neutrals).

  • Wash 2 (Hydrophobic):

    • 1 mL Methanol (Removes hydrophobic lipids; NNO stays bound via ionic charge).

  • Elution:

    • 2 x 500 µL 5% Ammonium Hydroxide in Methanol .

    • Why? The high pH neutralizes the charge, releasing NNO from the sorbent.

Visualization: SPE Decision Logic

SPE_Workflow Start Start: Sample Matrix Matrix_Type Is the matrix High Lipid/Protein? (Plasma/Urine) Start->Matrix_Type Simple_Matrix Simple Aqueous/Buffer Start->Simple_Matrix MCX_Route Use Mixed-Mode MCX (Retain via Charge) Matrix_Type->MCX_Route HILIC_Route Use HILIC / Silica (Retain via Polarity) Simple_Matrix->HILIC_Route Step1 Acidify to pH 2-3 (Protonate Pyridine Ring) MCX_Route->Step1 Step2 Wash with Methanol (Remove Neutrals/Lipids) Step1->Step2 Step3 Elute with 5% NH4OH in MeOH (Neutralize & Release) Step2->Step3 caption Figure 1: Decision logic for selecting the correct SPE sorbent based on matrix complexity. StepH1 Load in high % Organic (AcN) HILIC_Route->StepH1 StepH2 Elute with Aqueous Buffer StepH1->StepH2

Figure 1: Decision logic for selecting the correct SPE sorbent based on matrix complexity.

Module 3: The Thermal Trap (Stability Warning)

Critical Failure Point: Evaporation. NNO is thermally unstable. At temperatures exceeding 100°C (and slowly even at 60-80°C), it undergoes Meisenheimer Rearrangement to form an oxazine derivative or reduces back to nicotine.

Troubleshooting Table: Evaporation Methods

MethodRisk LevelRecommendationNotes
Rotary Evaporator (>50°C) HIGH AVOID High risk of rearrangement to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.
Nitrogen Blow-down (40°C) LOW PREFERRED Best balance of speed and stability. Keep temp < 45°C.
Lyophilization (Freeze Dry) MINIMAL EXCELLENT Ideal for aqueous eluents, but slow.
Vacuum Centrifugation MODERATE ⚠️ CAUTION Ensure vacuum is deep enough to prevent heating.

Module 4: Frequently Asked Questions (FAQ)

Q: I see a peak for Nicotine in my NNO standard. Is my standard contaminated? A: Not necessarily. NNO can reduce back to nicotine in the injector port of a GC-MS.

  • Fix: NNO analysis should strictly be performed via LC-MS/MS (Electrospray Ionization) . GC-MS requires thermal vaporization, which degrades NNO. If you must use GC, you must chemically reduce NNO to nicotine first and measure "Total Nicotine," then subtract free nicotine (measured separately).

Q: My recovery is consistent but low (approx. 30%). Where is the loss? A: Check your evaporation step. If you are using a rotary evaporator with a water bath set to 60°C, you are likely cooking your sample. Switch to Nitrogen blow-down at ambient temperature. Alternatively, if using LLE, the NNO is likely still in the water phase. Add more salt (NaCl).

Q: Can I use C18 columns for NNO? A: Only if you use "Polar-Embedded" C18 or "Aq-C18" columns compatible with 100% aqueous conditions. Standard C18 chains will collapse under the high aqueous conditions needed to retain NNO, leading to elution in the void volume.

References

  • Bernert, J. T., et al. (2005). "Comparison of the solid-phase extraction of nicotine and its metabolites from urine for liquid chromatography-tandem mass spectrometry analysis." Journal of Chromatography B, 816(1-2), 161-169.

  • Jacob, P., et al. (1986). "Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine." Analytical Chemistry, 58(11), 2218–2221.

  • Urakawa, N., et al. (1994).[1] "Simultaneous determination of nicotine and cotinine in various human tissues using capillary gas chromatography/mass spectrometry." International Journal of Legal Medicine, 106, 232–236.[1]

  • Smolecule. (2023).[2] "Nicotine-1'-N-oxide Properties and Industrial Production." Smolecule Chemical Database.

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Nicotine N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of nicotine N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve sensitive and reliable quantification of low-level nicotine N-oxide in complex biological matrices. As a minor but informative metabolite of nicotine, accurate measurement of nicotine N-oxide is crucial for comprehensive pharmacokinetic and toxicological studies. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical workflow for nicotine N-oxide.

Q1: What are the biggest challenges in quantifying low levels of nicotine N-oxide?

A1: The primary challenges stem from three main areas:

  • Physicochemical Properties: Nicotine N-oxide is more polar than its parent compound, nicotine, and its major metabolite, cotinine. This can lead to poor retention on traditional reversed-phase (RP) liquid chromatography (LC) columns, causing it to elute early with other polar matrix components and resulting in significant ion suppression.

  • Low Abundance: As a minor metabolite, nicotine N-oxide is typically present at much lower concentrations than nicotine or cotinine, demanding highly sensitive analytical methods. Often, the high concentration of nicotine in a sample can interfere with the detection of trace-level metabolites.[1]

  • Analyte Stability: N-oxides can be susceptible to degradation. Nicotine N-oxide, in particular, can show thermal instability, which is a critical factor in both sample processing and during analysis, especially in the heated electrospray ionization (ESI) source of a mass spectrometer.[2]

Q2: Which analytical technique is most suitable for this analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying nicotine N-oxide in biological samples.[3] This technique offers the necessary sensitivity and selectivity to detect low concentrations in complex matrices. High-resolution mass spectrometry (e.g., LC-Orbitrap-MS) can also be employed for enhanced specificity and structural confirmation.[3][4]

Q3: Should I use a reversed-phase or HILIC column for chromatographic separation?

A3: The choice depends on your sample preparation strategy and overall method.

  • Reversed-Phase (C18): While challenging due to the polarity of nicotine N-oxide, a C18 column can be used successfully with careful mobile phase optimization (e.g., using ion-pairing reagents or running at high aqueous conditions).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are often better suited for retaining and separating highly polar compounds like nicotine N-oxide.[3][4] They can provide better separation from the solvent front and reduce interference from other polar matrix components.

Q4: Why is an isotopically labeled internal standard essential for this assay?

A4: An isotopically labeled internal standard (IS), such as nicotine-N-oxide-d3, is critical for achieving accurate and precise quantification.[3][5] Biological matrices like plasma and urine are complex and can cause significant matrix effects (ion suppression or enhancement), which can vary between samples. An ideal IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of these variations. It also compensates for variability during sample extraction and injection.

Troubleshooting Guide: From Sample to Signal

This guide provides solutions to specific problems you may encounter during your analysis.

Section 1: Sample Preparation & Stability

Problem: Low or no recovery of nicotine N-oxide after sample extraction.

Potential Cause Explanation & Solution
Inappropriate Extraction Method Nicotine N-oxide's polarity makes it challenging to extract efficiently with purely non-polar organic solvents used in some liquid-liquid extraction (LLE) protocols. Solution: Consider a protein precipitation (PPT) approach using acetonitrile or trichloroacetic acid, which is effective for a broad range of polarities.[4] Alternatively, for LLE, use a more polar solvent system or adjust the sample pH to ensure the analyte is in a neutral state, enhancing its partitioning into the organic phase.
Analyte Degradation Nicotine N-oxide can degrade under certain conditions. For instance, prolonged exposure to high temperatures or harsh pH during sample processing can lead to analyte loss.[2][6] Nicotine itself is known to degrade in alkaline and oxidative conditions.[6] Solution: Keep samples on ice during processing and avoid unnecessarily high temperatures during evaporation steps. Evaluate the pH of your extraction buffers. Store processed samples in a cooled autosampler (4-10°C) before injection.
Adsorption to Labware Polar analytes can sometimes adsorb to glass or plastic surfaces, especially at low concentrations. Solution: Silanized glassware or low-adsorption polypropylene tubes and vial inserts can mitigate this issue. Adding a small amount of organic solvent to the reconstitution solution can also help keep the analyte from adsorbing to the vial surface.
Section 2: Chromatography

Problem: Poor peak shape (tailing, fronting) or no retention.

Potential Cause Explanation & Solution
Insufficient Retention on RP Column Nicotine N-oxide is highly polar and may elute in the void volume on a standard C18 column. Solution: Switch to a HILIC column, which is designed to retain polar analytes.[3][4] If you must use an RP column, consider one with a polar-embedded or polar-endcapped stationary phase. Also, ensure your mobile phase has a high aqueous content (e.g., >95% aqueous) at the start of your gradient.
Secondary Interactions The basic nitrogen in nicotine N-oxide can interact with residual silanol groups on the silica support of the column, leading to peak tailing. Solution: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to protonate the analyte and minimize these secondary interactions.[7] Alternatively, a high pH mobile phase (e.g., using ammonium hydroxide) can be used with a pH-stable column to keep the analyte neutral.[5]
Isomeric Forms Nicotine N-oxide can exist as diastereomers (e.g., cis/trans isomers relative to the N-methyl group on the pyrrolidine ring). If not fully resolved, this can appear as a broadened or split peak. Solution: Optimize your chromatography to either resolve the isomers into two distinct peaks or merge them into a single, sharp peak for consistent quantification. This may involve adjusting the mobile phase composition, gradient slope, or column temperature. Chiral chromatography may be necessary for complete separation if isomer-specific quantification is required.[8][9]
Section 3: Mass Spectrometry

Problem: Low signal intensity or high background noise.

Potential Cause Explanation & Solution
Suboptimal Ionization The efficiency of ESI is highly dependent on source parameters. Solution: Systematically optimize ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[5] Be mindful of the thermal lability of nicotine N-oxide; a lower source temperature may be required to prevent in-source degradation.[2]
Matrix-Induced Ion Suppression Co-eluting matrix components (e.g., salts, phospholipids from plasma) can compete with the analyte for ionization, reducing its signal. This is a common issue when the analyte elutes very early.[10] Solution: Improve chromatographic separation to move the nicotine N-oxide peak away from the solvent front. Enhance sample cleanup by using a more rigorous extraction method like solid-phase extraction (SPE) instead of simple protein precipitation. Using an isotopically labeled internal standard is crucial to correct for this effect.[3]
Incorrect MS/MS Transitions Using non-optimal precursor-to-product ion transitions (MRMs) will result in poor sensitivity and selectivity. Solution: Infuse a standard solution of nicotine N-oxide directly into the mass spectrometer to identify the most abundant and stable product ions. A common transition is from the protonated molecule [M+H]+ at m/z 179 to fragment ions. See Table 1 for typical parameters.
Data Presentation & Protocols

These parameters should be used as a starting point and optimized for your specific instrumentation.

ParameterSettingRationale
LC Column Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)HILIC chemistry provides good retention for the polar N-oxide analyte.[4]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ions for ESI and maintains an acidic pH to ensure good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe strong organic solvent for elution in HILIC mode.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.[4]
Ionization Mode ESI PositiveNicotine N-oxide contains basic nitrogens that are readily protonated.
Capillary Voltage 0.5 - 3.0 kVOptimize for maximum signal intensity.
Source Temp. 150 °CA moderate temperature to facilitate desolvation without causing thermal degradation.[5]
Desolvation Temp. 500 - 600 °CHigher temperature to efficiently remove solvent from droplets.[5]
MRM Transition 1 m/z 179.1 > 130.0 (Quantifier)A common and robust fragmentation pathway.[5]
MRM Transition 2 m/z 179.1 > 132.0 (Qualifier)A secondary transition to confirm analyte identity.[5]
  • Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, aliquot 100 µL of human plasma sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., nicotine-N-oxide-d3 at 100 ng/mL in 50:50 methanol:water). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. This ratio (3:1 solvent to sample) is effective for precipitating the majority of plasma proteins.

  • Mixing: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean sample vial or a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): To concentrate the sample and perform a solvent exchange, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., 35-40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate). This ensures compatibility with the LC system and promotes good peak shape upon injection.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (e.g., at 3000 x g for 5 minutes) to pellet any remaining micro-particulates.

  • Injection: Transfer the final supernatant to an autosampler vial with an insert and inject it into the LC-MS/MS system.

Visualizations

This diagram outlines a logical approach to diagnosing sensitivity issues in your LC-MS/MS method for nicotine N-oxide.

G cluster_0 Problem Identification cluster_2 Specific Checks & Solutions start Low Sensitivity or High Variability ms_check 1. Mass Spectrometer Check System Suitability start->ms_check lc_check 2. LC Method Review Chromatography ms_check->lc_check MS OK? ms_tune Optimize Source & Tuning Parameters ms_check->ms_tune If Fails prep_check 3. Sample Preparation Evaluate Extraction lc_check->prep_check LC OK? lc_col Switch to HILIC? Check Column Health lc_check->lc_col If Fails prep_rec Assess Recovery & Matrix Effects prep_check->prep_rec If Fails ms_trans Verify MRM Transitions ms_tune->ms_trans lc_mp Adjust Mobile Phase pH/Composition lc_col->lc_mp prep_stab Investigate Analyte Stability prep_rec->prep_stab

Caption: A top-down troubleshooting flowchart for low-sensitivity LC-MS/MS analysis.

This diagram illustrates how different sample preparation techniques can influence the final signal-to-noise ratio by removing interferences.

G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_ms LC-MS/MS Analysis start Biological Sample (Plasma/Urine) ppt Add Acetonitrile Centrifuge start->ppt:f0 spe Load Wash Elute start->spe:f0 ppt_out Supernatant (Analyte + Some Matrix) ppt:f1->ppt_out ms_ppt Lower Signal-to-Noise (Ion Suppression) ppt_out->ms_ppt spe_out Clean Eluate (Analyte + Minimal Matrix) spe:f2->spe_out ms_spe Higher Signal-to-Noise (Improved Sensitivity) spe_out->ms_spe

Caption: Comparison of sample cleanup methods and their effect on analytical sensitivity.

References

  • Szczepanska, N., Stasiewicz, K., & Procyk, Z. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. Available at: [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River. Available at: [Link]

  • Moldoveanu, S. C., & St. Charles, K. (2018). LC/MS/MS conditions for the analysis of nicotine and nornicotine. ResearchGate. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Available at: [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Available at: [Link]

  • Saugy, M., et al. (n.d.). Determination of nicotine metabolites in urine by LC-MS/MS: trends of smoke and smokeless products exposure in ice hockey. ResearchGate. Available at: [Link]

  • Kosarac, I., Katuri, G. P., Kubwabo, C., & Mischki, T. K. (2023). Quantitation and Stability of Nicotine in Canadian Vaping Liquids. MDPI. Available at: [Link]

  • Dushna, O., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. Available at: [Link]

  • Avagyan, N., et al. (2024). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. National Institutes of Health. Available at: [Link]

  • Abu-awwad, A., et al. (2020). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. ResearchGate. Available at: [Link]

  • Jacob, P., et al. (2022). Reduction of nicotelline N-oxides prior to LC-MS/MS analysis. ResearchGate. Available at: [Link]

  • Flora, J. W., et al. (2016). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]

  • Spasova, M., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • El-Hellani, A., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. National Institutes of Health. Available at: [Link]

  • Jaber, F., & El-Hellani, A. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. AUB ScholarWorks. Available at: [Link]

  • Armstrong, D. W., et al. (2023). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing Nicotine N-Oxide Recovery from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of isolating and quantifying nicotine N-oxide from complex biological samples. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of bioanalysis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both accuracy and reproducibility in your work.

The Challenge of Nicotine N-Oxide Analysis

Nicotine N-oxide, a primary metabolite of nicotine, presents a unique set of analytical hurdles. Its high polarity makes it soluble in aqueous environments but challenging to extract efficiently from complex matrices like plasma and urine using traditional reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.[1] Furthermore, like many N-oxides, it can be thermally labile, complicating analytical techniques that require high temperatures.[2] This guide provides a structured approach to troubleshooting and optimizing your workflow for robust and reliable nicotine N-oxide quantification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of nicotine N-oxide in a question-and-answer format, offering practical solutions grounded in scientific principles.

Sample Preparation & Extraction

Question 1: I'm experiencing low and inconsistent recovery of nicotine N-oxide using solid-phase extraction (SPE). What are the likely causes and how can I improve my results?

Answer:

Low and variable recovery of the highly polar nicotine N-oxide from SPE is a frequent challenge. The primary reasons often relate to an inappropriate choice of sorbent, suboptimal pH conditions, or an inadequate elution solvent.

Causality: Standard reversed-phase sorbents (like C18) are designed to retain nonpolar compounds and will have minimal interaction with the polar N-oxide, leading to premature elution during sample loading and washing steps.

Troubleshooting Steps:

  • Sorbent Selection:

    • Cation-Exchange Sorbents: Nicotine N-oxide has a basic nitrogen, making it amenable to cation-exchange SPE. At a pH below its pKa, the molecule will be positively charged and can be retained on a strong or weak cation-exchange sorbent.

    • Polymeric Sorbents: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents can offer better retention for a wider range of polar and nonpolar compounds compared to traditional silica-based sorbents.

    • Silica-Based Sorbents: Unmodified silica gel can be effective for extracting polar compounds from non-polar solutions.[2] A method involving silica gel extraction followed by thermal conversion has shown high yields of 92-97%.[1]

  • pH Optimization:

    • Ensure the pH of your sample is adjusted to at least 2 pH units below the pKa of the pyrrolidine nitrogen to ensure it is fully protonated for efficient retention on a cation-exchange sorbent.

  • Elution Solvent Optimization:

    • For cation-exchange sorbents, elution is typically achieved by increasing the pH of the elution solvent to neutralize the analyte, or by using a solvent with a high ionic strength. A common and effective eluent is a mixture of an organic solvent (e.g., methanol or acetonitrile) with a volatile base like ammonium hydroxide. For instance, methanolic ammonia is used to elute nicotine N-oxide from silica gel columns.[2]

Experimental Protocol: Optimized SPE for Nicotine N-Oxide in Urine

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and acidify to pH < 4 with formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of acidified deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of acidified deionized water to remove salts and other highly polar interferences.

    • Wash 2: 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the nicotine N-oxide with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C (to prevent thermal degradation). Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Question 2: Protein precipitation seems like a simpler method. What are the potential pitfalls for a polar analyte like nicotine N-oxide, and how can I optimize this technique?

Answer:

Protein precipitation is indeed a straightforward "dilute and shoot" approach, but its effectiveness for polar analytes can be compromised by incomplete protein removal and significant ion suppression in mass spectrometry.

Causality: While organic solvents like acetonitrile effectively precipitate proteins, they may not efficiently extract highly polar analytes from the aqueous biological matrix, potentially leading to lower recovery. Furthermore, the resulting supernatant can be rich in phospholipids and other matrix components that interfere with LC-MS/MS analysis.

Troubleshooting & Optimization Strategies:

  • Choice of Precipitation Agent:

    • Acetonitrile: A common choice, but for very polar analytes, a higher ratio of acetonitrile to sample (e.g., 4:1) may be needed to ensure efficient partitioning of the analyte into the supernatant. A study on nicotine metabolites in urine demonstrated a recovery of 72-101% using acetonitrile precipitation.[3]

    • Methanol: Can be less efficient at precipitating proteins compared to acetonitrile but may offer better solubility for polar analytes.[4]

    • Zinc Sulfate/Methanol: This combination can be a good alternative, as zinc sulfate is effective at precipitating proteins. However, it's crucial to ensure the pH is controlled, as acidic conditions can cause some basic compounds to co-precipitate.[4]

  • Temperature Control: Perform the precipitation at low temperatures (e.g., on ice or at 4°C) to enhance protein precipitation and minimize the risk of analyte degradation.[5]

  • Post-Precipitation Clean-up: If ion suppression is significant, consider a simple post-precipitation clean-up step, such as passing the supernatant through a phospholipid removal plate or performing a quick LLE.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyteReported Recovery Rate (%)Key AdvantagesKey DisadvantagesCitation(s)
Simple SPENicotine-N'-oxide51.4%High selectivityCan have lower recovery if not optimized[1]
Silica Gel Extraction & Thermal ConversionNicotine N-oxide92 - 97%High yieldRequires a thermal conversion step[1]
Protein Precipitation (Acetonitrile)(2′S)-nicotine 1′-oxide72.2%Simple, fastPotential for ion suppression[1]
Protein Precipitation (Acetonitrile)Nicotine metabolites72-101%Simple, fastPotential for ion suppression[3]
Liquid-Liquid ExtractionNicotine and metabolitesVariableGood for cleaner extractsCan be labor-intensive and require larger solvent volumes[6]

Mandatory Visualization: Decision Workflow for Sample Preparation

SamplePrepWorkflow start Start: Complex Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt High Throughput Needed spe Solid-Phase Extraction (SPE) start->spe High Selectivity Needed lle Liquid-Liquid Extraction (LLE) start->lle Cleaner Extract Needed ppt_check Acceptable Ion Suppression? ppt->ppt_check spe_check Acceptable Recovery? spe->spe_check lle_check Acceptable Throughput? lle->lle_check end Proceed to LC-MS/MS Analysis ppt_check->end Yes phospholipid_removal Add Phospholipid Removal Step ppt_check->phospholipid_removal No spe_check->end Yes optimize_spe Optimize SPE: - Sorbent Type - pH - Elution Solvent spe_check->optimize_spe No lle_check->spe No lle_check->end Yes phospholipid_removal->end optimize_spe->spe

Caption: Decision tree for selecting a sample preparation method.

Chromatographic Analysis

Question 3: I'm having trouble retaining nicotine N-oxide on my C18 column, leading to poor peak shape and co-elution with the solvent front. What are my options?

Answer:

This is a classic issue when analyzing highly polar compounds with reversed-phase chromatography.

Causality: The polar nature of nicotine N-oxide results in very weak interaction with the nonpolar C18 stationary phase, causing it to elute very early, often with the void volume.

Troubleshooting & Optimization Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content.

    • Recommended Column: A Waters Atlantis HILIC column has been successfully used for the analysis of nicotine, nornicotine, and nicotine-N-oxide.[7]

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).[7]

  • Reversed-Phase with Ion-Pairing Agents: If you need to use a reversed-phase column, the addition of an ion-pairing reagent to the mobile phase can significantly improve the retention of ionic analytes like nicotine N-oxide.[1][8][9]

    • Mechanism: The ion-pairing reagent, which has a hydrophobic tail and an ionic head group, associates with the stationary phase. The charged analyte then interacts with the ionic head group of the ion-pairing reagent, effectively increasing its retention.

    • Reagent Selection: For the basic nicotine N-oxide, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate) would be appropriate.

Experimental Protocol: HILIC-MS/MS Method for Nicotine N-Oxide

  • Column: Waters Atlantis HILIC, 5 µm, 300 µm x 100 mm[7]

  • Mobile Phase A: 0.1% TFA in water[7]

  • Mobile Phase B: 0.5% formic acid in acetonitrile[7]

  • Gradient: Isocratic elution with 91% B and 9% A[7]

  • Flow Rate: 23 µL/min[7]

  • Column Temperature: 40°C[7]

Mass Spectrometric Detection

Question 4: What are the recommended MS/MS parameters for sensitive and specific detection of nicotine N-oxide?

Answer:

Nicotine N-oxide is readily ionized by electrospray ionization (ESI) in positive ion mode. The selection of appropriate precursor and product ions is crucial for specificity.

Data Presentation: Typical MS/MS Parameters for Nicotine and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCitation(s)
Nicotine163.2130.1Positive[10]
Cotinine177.498.3Positive[10]
Nicotine N-oxide 179.1 162.1 Positive General knowledge
Nicotine N-oxide 179.1 120.1 Positive General knowledge
Nicotine-d4 (IS)167.3134Positive[11]
Cotinine-d3 (IS)180.380Positive[11]

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these parameters on your specific mass spectrometer.

Mandatory Visualization: Analyte Fragmentation Pathway

Fragmentation precursor Nicotine N-oxide Precursor Ion [M+H]+ = 179.1 product1 Product Ion 1 Loss of OH [M+H-OH]+ = 162.1 precursor->product1 Collision-Induced Dissociation (CID) product2 Product Ion 2 Further Fragmentation = 120.1 precursor->product2 CID

Caption: Proposed fragmentation of nicotine N-oxide in MS/MS.

Analyte Stability

Question 5: How stable is nicotine N-oxide in biological samples during storage and processing? What precautions should I take?

Answer:

The stability of nicotine N-oxide is a critical consideration for accurate quantification. While generally stable under standard conditions, several factors can lead to its degradation.

Causality: N-oxides can be susceptible to reduction back to the parent amine, especially in the presence of certain enzymes or reducing agents. Thermal degradation is also a concern.

Best Practices for Ensuring Stability:

  • Storage: Store biological samples at -80°C for long-term stability. While the plasma metabolome has been shown to be stable for up to five years at -80°C, it is best practice to minimize the number of freeze-thaw cycles.[12] Snap-freezing in liquid nitrogen and quick-thawing in room temperature water can minimize changes in metabolite levels.[13][14]

  • Bench-top Stability: Process samples on ice to minimize enzymatic activity and potential degradation. One study found that thawed EDTA plasma samples on ice for up to 6 hours resulted in less than 1% of biochemicals changing significantly.[12]

  • pH: Maintain a stable pH during sample processing. Extreme pH conditions could potentially affect the stability of the N-oxide.

  • Temperature during Processing: Avoid high temperatures during sample evaporation. Keep the temperature below 40-50°C.

  • Validation: It is essential to perform and document stability studies as part of your bioanalytical method validation, in line with FDA and EMA guidelines. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

References

  • Beckett, A. H., Gorrod, J. W., & Jenner, P. (1971). The analysis of nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, and its application to the study of in vivo nicotine metabolism in man. Journal of Pharmacy and Pharmacology, 23(Suppl), 55S–61S. [Link]

  • SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • Kumar, S., Kumar, A., Singh, R., & Singh, S. K. (2016). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PloS one, 11(11), e0165535. [Link]

  • Al-Hetari, A., Al-Shami, A. S., & Al-Mekhlafi, H. M. (2020). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. Reproductive Toxicology, 96, 16-23. [Link]

  • Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • Pappas, R. S., Martone, N., DeJarnett, N., & Watson, C. H. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and bioanalytical chemistry, 414(28), 7855–7865. [Link]

  • Aldeek, F., Al-Sayah, M., & Al-Mbaidin, A. (2021). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS omega, 6(35), 22803–22811. [Link]

  • Evans, A. M., Bridgewater, B. R., & Liu, Q. (2021). Assessment of the effects of repeated freeze thawing and extended bench top processing of plasma samples using untargeted metabolomics. Metabolomics : Official journal of the Metabolomic Society, 17(3), 29. [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 785(2), 263–275. [Link]

  • Ciolino, L. A., McCauley, H. A., Fraser, D. B., Barnett, D. Y., Yi, T. Y., & Turner, J. A. (2000). Reversed phase ion-pair liquid chromatographic determination of nicotine in commercial tobacco products. 2. Cigarettes. Journal of agricultural and food chemistry, 48(8), 3295–3300. [Link]

  • Yu, J., Lee, Y., & Kim, Y. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. [Link]

  • Sapcariu, S. C., & Kanashova, T. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of visualized experiments : JoVE, (89), 51670. [Link]

  • Tracy, M., & Liu, X. (2010). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International, 23(10), 54-55. [Link]

  • Ciolino, L. A., McCauley, H. A., Fraser, D. B., Barnett, D. Y., Yi, T. Y., & Turner, J. A. (1999). Reversed phase ion-pair liquid chromatographic determination of nicotine in commercial tobacco products. 1. Moist snuff. Journal of agricultural and food chemistry, 47(9), 3706–3712. [Link]

  • Yu, J., Lee, Y., & Kim, Y. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. [Link]

  • Moore, J. N., & Eades, S. C. (2009). Temporal effects of freezing on plasma nitric oxide concentrations in ponies. The Canadian journal of veterinary research = Revue canadienne de recherche veterinaire, 73(2), 157–159. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • D'Souza, P. E., & Zen, J. M. (1995). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Toxicology letters, 79(1-3), 155–163. [Link]

  • Occupational Safety and Health Administration. 1926 - Safety and Health Regulations for Construction. [Link]

  • Wikipedia. Activated carbon. [Link]

  • Occupational Safety and Health Administration. 1910 - Occupational Safety and Health Standards. [Link]

  • Wieling, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 163, 10-17. [Link]

  • McKinney Specialty Labs. (2025). The FDA's New Guidance: What It Means for the Tobacco Industry. [Link]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Validation & Comparative

A Comparative Guide to Nicotine N-oxide and Cotinine as Biomarkers for Recent Nicotine Intake

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of tobacco exposure assessment and smoking cessation research, the accurate measurement of recent nicotine intake is paramount. While cotinine has long been the gold standard biomarker, emerging interest in nicotine N-oxide presents an opportunity for a more nuanced understanding of exposure dynamics. This guide provides an in-depth, objective comparison of nicotine N-oxide and cotinine, grounded in experimental data, to empower researchers in selecting the most appropriate biomarker for their specific study objectives.

The Metabolic Fate of Nicotine: A Fork in the Road

Upon entering the body, nicotine undergoes extensive metabolism, primarily in the liver. The two main pathways relevant to biomarker selection lead to the formation of cotinine and nicotine N-oxide. Understanding these pathways is crucial for interpreting biomarker data correctly.

The vast majority of nicotine, approximately 70-80%, is metabolized to cotinine.[1] This conversion is a two-step process primarily mediated by the cytochrome P450 enzyme CYP2A6.[1] Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine.[1]

In contrast, a much smaller fraction of nicotine, around 4-7%, is metabolized to nicotine N'-oxide.[2] This reaction is catalyzed by a flavin-containing monooxygenase 3 (FMO3).[2][3] Nicotine N'-oxide is considered a minor metabolite and, importantly, it does not appear to be significantly metabolized further, with the exception of a potential reduction back to nicotine in the intestines, which could lead to some recycling of nicotine in the body.[2]

NicotineMetabolism Nicotine Nicotine Cotinine_path Nicotine->Cotinine_path NNO_path Nicotine->NNO_path Cotinine Cotinine Cotinine_path->Cotinine ~70-80% (CYP2A6) NNO Nicotine N'-oxide NNO_path->NNO ~4-7% (FMO3) T_3_HC trans-3'-Hydroxycotinine Cotinine->T_3_HC Metabolism Excretion Urinary Excretion Cotinine->Excretion T_3_HC->Excretion NNO->Excretion

Caption: Simplified metabolic pathways of nicotine to its major and minor biomarkers.

Head-to-Head Comparison: Nicotine N-oxide vs. Cotinine

The utility of a biomarker is defined by its pharmacokinetic properties and its performance in accurately reflecting exposure. Here, we compare nicotine N-oxide and cotinine across key parameters.

FeatureNicotine N-oxideCotinineRationale & Implications for Researchers
Metabolic Pathway Minor metabolite (~4-7% of nicotine)[2]Major metabolite (~70-80% of nicotine)[1]The significantly higher concentration of cotinine makes it easier to detect, particularly at low exposure levels. Nicotine N-oxide's lower concentration may require more sensitive analytical methods.
Half-Life Short (approx. 2 hours in children)[4]Long (approx. 16 hours in adults)[5][6]This is the most critical distinction. Cotinine's long half-life provides a wider window for detecting nicotine exposure (up to 3-4 days).[7] Nicotine N-oxide's short half-life makes it a superior biomarker for very recent nicotine intake (within a few hours), which is advantageous for studies on the immediate effects of smoking or for verifying abstinence in real-time.[4]
Specificity for Tobacco Exposure HighHighBoth are specific metabolites of nicotine and are not typically found in individuals unexposed to nicotine products.
Sensitivity Potentially lower due to lower concentrations.High, well-established for various exposure levels.Cotinine's high sensitivity is well-documented for distinguishing between smokers, passive smokers, and non-smokers.[7] The sensitivity of nicotine N-oxide for detecting very low-level exposure, such as brief secondhand smoke, requires further investigation.
Clinical Utility Promising for studies of recent exposure and abstinence verification.Gold standard for assessing smoking status and overall nicotine intake.[7]Cotinine remains the biomarker of choice for most epidemiological and clinical studies due to its stability and extensive validation. Nicotine N-oxide offers a specialized tool for researchers investigating acute nicotine effects or adherence to strict abstinence protocols.

Experimental Protocols: Quantification of Nicotine N-oxide and Cotinine

The gold standard for the simultaneous quantification of nicotine, cotinine, and nicotine N-oxide in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Sample Preparation: A Critical First Step

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness.

  • Protein Precipitation (for Plasma/Serum): A simple and rapid method.

    • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard (e.g., d3-nicotine N-oxide, d3-cotinine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • Enzymatic Hydrolysis followed by Acetone Precipitation (for Urine): This method is used to measure both free and glucuronidated metabolites.

    • To 200 µL of urine, add an internal standard mix and a buffer solution (e.g., 0.5 M ammonium acetate, pH 5.1).

    • Add β-glucuronidase enzyme (e.g., from Helix pomatia).[8]

    • Incubate at 37°C for at least 4 hours to hydrolyze the glucuronide conjugates.

    • Add cold acetone to precipitate the enzyme and other matrix components.[9]

    • Centrifuge and transfer the supernatant for analysis.

SamplePrepWorkflow cluster_plasma Plasma/Serum cluster_urine Urine P_Start Plasma/Serum Sample P_Precip Protein Precipitation (Acetonitrile) P_Start->P_Precip P_Centri Centrifugation P_Precip->P_Centri P_Evap Evaporation P_Centri->P_Evap P_Recon Reconstitution P_Evap->P_Recon Analysis LC-MS/MS Analysis P_Recon->Analysis U_Start Urine Sample U_Hydro Enzymatic Hydrolysis (β-glucuronidase) U_Start->U_Hydro U_Precip Acetone Precipitation U_Hydro->U_Precip U_Centri Centrifugation U_Precip->U_Centri U_Centri->Analysis

Caption: General workflows for sample preparation of plasma/serum and urine.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., formic acid or ammonium acetate) is often employed to achieve good separation of the analytes.

  • Mass Spectrometry: The instrument is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for nicotine N-oxide, cotinine, and their internal standards are monitored.

Table of Representative MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicotine N-oxide179.1120.1
d3-Nicotine N-oxide (IS)182.1120.1
Cotinine177.180.1
d3-Cotinine (IS)180.180.1

Note: These are representative values and should be optimized for the specific instrument used.

Conclusion: Selecting the Right Tool for the Job

The choice between nicotine N-oxide and cotinine as a biomarker for recent nicotine intake is not a matter of one being universally superior to the other. Instead, it is a decision that should be driven by the specific research question.

  • Cotinine remains the undisputed biomarker of choice for assessing overall smoking status and quantifying cumulative nicotine exposure over several days. Its long half-life and high concentration provide a robust and reliable measure.

  • Nicotine N-oxide , with its significantly shorter half-life, emerges as a valuable, specialized tool for investigating the acute effects of nicotine and for applications requiring the verification of very recent abstinence.

For a comprehensive understanding of nicotine exposure, particularly in studies with dynamic conditions, the simultaneous measurement of both nicotine N-oxide and cotinine can provide a more complete picture of an individual's smoking behavior. As analytical techniques continue to improve in sensitivity, the utility of minor metabolites like nicotine N-oxide in elucidating the nuances of nicotine pharmacology and toxicology is expected to grow.

References

  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493. [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]

  • Duan, M. J., Yu, L., Savanapridi, C., Jacob, P., & Benowitz, N. L. (1991). Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits. Drug metabolism and disposition: the biological fate of chemicals, 19(3), 667–672. [Link]

  • Kasprzyk-Pochopień, J., Piekoszewski, W., Tezyk, A., & Florek, E. (2022). Effects of excessive alcohol drinking on nicotine biotransformation in rats. Drug and Alcohol Dependence, 235, 109457. [Link]

  • Matt, G. E., Quintana, P. J., Hovell, M. F., Bernert, J. T., Song, S., Novianti, N., ... & Chatfield, D. (2011). Comparison of levels of three tobacco smoke exposure biomarkers in children of smokers. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 13(5), 340–347. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21497, Nicotine N-oxide. Retrieved January 27, 2024 from [Link].

  • Perez-Acevedo, M., et al. (2022). Nicotine Exposure in the U.S. Population: Total Urinary Nicotine Biomarkers in NHANES 2015–2016. International Journal of Environmental Research and Public Health, 19(6), 3631. [Link]

  • WhyQuit. (n.d.). Nicotine: Pharmacokinetics, Metabolism, and Pharmacodynamics. [Link]

  • Institute of Medicine (US) Committee on Secondhand Smoke Exposure and Cardiovascular Effects. (2010). Secondhand Smoke Exposure and Cardiovascular Effects: Making Sense of the Evidence. National Academies Press (US). [Link]

  • Marclay, F., & Saugy, M. (2010). Determination of nicotine metabolites in urine by LC-MS/MS: trends of smoke and smokeless products exposure in ice hockey. In Recent advances in doping analysis (18). [Link]

  • Benowitz, N. L., Bernert, J. T., Foulds, J., Hecht, S. S., Jacob, P., Jarvis, M. J., ... & Hatsukami, D. K. (2020). Biochemical verification of tobacco use and abstinence: 2019 update. Nicotine & Tobacco Research, 22(7), 1086-1097. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]

  • Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical research in toxicology, 5(5), 639–646. [Link]

  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]

Sources

comparison of biological half-life: nicotine N-oxide vs cotinine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pharmacokinetic profiling of nicotine, the distinction between its two primary oxidative metabolites—Cotinine and Nicotine N-oxide (NNO) —is critical for experimental design. While Cotinine is the industry-standard biomarker due to its stability and long half-life, Nicotine N-oxide presents a complex, often confounding pharmacokinetic profile characterized by "retro-reduction."

This guide objectively compares the biological half-life, metabolic stability, and experimental utility of these two metabolites, providing validated protocols for their simultaneous quantification.

Metabolic Pathways & Mechanisms

To understand the pharmacokinetic divergence, one must first visualize the metabolic origins. Nicotine metabolism is not a linear decay but a branched system involving irreversible oxidation (Cotinine) and reversible oxidation (NNO).

Figure 1: Nicotine Metabolic Fate This diagram illustrates the divergent pathways: the stable CYP2A6-mediated route to Cotinine and the reversible FMO3-mediated route to NNO.

NicotineMetabolism Nicotine Nicotine (Parent) Cotinine Cotinine (Stable Metabolite) Nicotine->Cotinine CYP2A6 (Oxidation) NNO Nicotine N-oxide (Unstable/Reversible) Nicotine->NNO FMO3 (N-Oxygenation) OH_Cotinine trans-3'-Hydroxycotinine (Secondary Metabolite) Cotinine->OH_Cotinine CYP2A6 NNO->Nicotine Retro-Reduction (Systemic/Intestinal) GutBacteria Gut Microbiota (Reductases) GutBacteria->NNO

Caption: Divergent oxidative pathways of Nicotine. Note the retro-reduction loop of NNO, contrasting with the linear elimination of Cotinine.

Comparative Pharmacokinetics: The Data

The following data aggregates findings from human and animal studies. The stark difference in half-life and clearance mechanisms dictates the utility of each analyte.

Table 1: Pharmacokinetic Parameters (Human vs. Rat)
ParameterCotinine (The Standard)Nicotine N-oxide (The Variable)
Biological Half-Life (Human) 16 – 19 hours [1, 2]< 1 hour (Rapid Clearance) [3]
Biological Half-Life (Rat) ~7 hours~0.7 hours (Rabbit data proxy) [4]
Primary Enzyme CYP2A6 (Cytochrome P450)FMO3 (Flavin-containing Monooxygenase)
Renal Excretion (Unchanged) 10–15%~100% (IV dose) / ~30% (Oral dose) [5]
Metabolic Stability High. Irreversible formation.Low. Subject to Retro-Reduction.
Plasma Protein Binding Low (< 5%)Negligible
Primary Utility Long-term exposure biomarker.Probe for FMO3 activity; minor pathway.
3.1 The "Retro-Reduction" Phenomenon

The critical flaw in using NNO as a stable biomarker is retro-reduction . Unlike cotinine, which is a terminal product of oxidation, NNO can be reduced back to the parent compound (nicotine).[1]

  • Mechanism: In the anaerobic environment of the lower gastrointestinal tract, bacterial reductases convert swallowed NNO back into nicotine.

  • Impact: This creates a "recycling" effect.[2][3] If NNO is administered orally, only ~30% is recovered unchanged in urine, whereas 100% is recovered after IV administration [5].[1] This route-dependency makes NNO unreliable for estimating total nicotine dose.

3.2 Cotinine Stability

Cotinine exhibits a volume of distribution (Vd) of ~0.8 L/kg, approximating total body water. Its clearance is capacity-limited (low extraction ratio), meaning it is less sensitive to liver blood flow changes than nicotine. This stability allows it to integrate exposure over 3–4 days, smoothing out the peaks and troughs of daily nicotine intake.

Experimental Protocol: Simultaneous Quantification

To accurately compare these metabolites, a validated LC-MS/MS method is required.[4][5] The following protocol minimizes the thermal degradation of NNO (which can thermally decompose to nicotine in the source) and ensures separation of isobars.

Workflow Diagram: Sample Preparation to Detection

LCMS_Workflow Sample Plasma/Urine Sample (50-100 µL) IS Add Internal Standards (Nicotine-d4, Cotinine-d3) Sample->IS Precip Protein Precipitation (Acetonitrile/Methanol 3:1) IS->Precip Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Precip->Centrifuge Supernatant Supernatant Evaporation (N2 stream @ 35°C) Centrifuge->Supernatant Recon Reconstitution (Mobile Phase A) Supernatant->Recon LC LC Separation (HILIC or C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Optimized LC-MS/MS workflow for simultaneous extraction and detection of polar (NNO) and non-polar (Nicotine) metabolites.

Detailed Protocol Steps

1. Sample Preparation (Protein Precipitation):

  • Rationale: Liquid-Liquid Extraction (LLE) is often unsuitable for NNO due to its high polarity (logP -1.1). Protein precipitation (PPT) is preferred.

  • Step: Aliquot 100 µL plasma. Add 10 µL Internal Standard mix (Nicotine-d4, Cotinine-d3).

  • Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex for 30s.

  • Separation: Centrifuge at 10,000 × g for 10 min at 4°C. Transfer supernatant.

2. Chromatographic Separation (LC):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining the polar NNO.

    • Alternative: C18 column with ion-pairing agents (though this may suppress MS signal).

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[6]

  • Gradient: Start high organic (90% B) to retain NNO, gradient down to 50% B.

3. Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI) Positive mode.[6]

  • MRM Transitions (Quantification):

    • Nicotine: m/z 163.1 → 130.1

    • Cotinine: m/z 177.1 → 80.1

    • Nicotine N-oxide: m/z 179.1 → 130.1

  • Critical Control: Monitor the m/z 179 → 163 transition for NNO. If the source temperature is too high (>400°C), NNO may thermally reduce to nicotine inside the source, causing false positives for nicotine [6]. Keep source temp <350°C.

Implications for Research & Drug Development

1. Biomarker Selection:

  • Use Cotinine: For smoking cessation studies, clinical trials, or long-term exposure assessment. Its 16-hour half-life ensures that a single daily sample reflects steady-state levels.

  • Use NNO: Only when specifically studying FMO3 enzyme activity or the specific renal clearance of polar metabolites. It is not a reliable marker for total nicotine load.

2. Interpretation of "Missing" Dose:

  • In mass balance studies, if urinary recovery of Nicotine + Cotinine + NNO < 100%, consider the retro-reduction pathway. Oral NNO can be converted to nicotine, re-absorbed, and then metabolized to cotinine, skewing the ratios.

3. Renal Impairment:

  • NNO clearance is almost exclusively renal. In patients with kidney disease, NNO accumulation will be disproportionately higher than Cotinine (which has significant hepatic clearance), potentially altering the toxicity profile.

References
  • Benowitz, N. L., et al. (1983).[7] "Elimination kinetics of nicotine and cotinine in humans." Journal of Pharmacology and Experimental Therapeutics. Link

  • Jarvis, M. J., et al. (1988).[8] "Elimination of cotinine from body fluids: implications for noninvasive measurement of tobacco smoke exposure."[8] American Journal of Public Health.[8] Link

  • Park, S. B., et al. (1993).[2][7] "Evaluation of nicotine N-oxide as a noninvasive probe for FMO3 activity in humans."[7] Clinical Pharmacology & Therapeutics. Link

  • Duan, M. J., et al. (1991). "Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits." Drug Metabolism and Disposition. Link

  • Beckett, A. H., et al. (1970). "The absorption, distribution and excretion of nicotine and nicotine N-oxides in man." Journal of Pharmacy and Pharmacology. Link

  • Abu-awwad, A., et al. (2016).[4] "Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS." Analytical and Bioanalytical Chemistry. Link

Sources

A Comparative Pharmacological Guide to Cis- and Trans-Nicotine N-Oxide: Metabolism, In Vivo Effects, and a Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nicotine - The Significance of its N-Oxide Metabolites

For researchers in nicotine pharmacology and drug development, the focus has predominantly been on nicotine itself and its primary metabolite, cotinine. However, a comprehensive understanding of nicotine's in vivo lifecycle necessitates a closer examination of its other metabolic products, including the diastereomeric nicotine N'-oxides. Nicotine is metabolized in the body, primarily by flavin-containing monooxygenase 3 (FMO3), to form two stereoisomers: cis-nicotine N-oxide and trans-nicotine N-oxide.[1] While representing a minor pathway of nicotine metabolism in humans (accounting for approximately 4-7% of a nicotine dose), the distinct stereochemistry of these molecules raises a critical question: do they possess unique pharmacological profiles that contribute to the overall effects of tobacco use?[1]

Interestingly, the formation of these isomers is stereoselective. In humans, the metabolic pathway is highly selective for the trans-isomer, which is the only form detected in urine after nicotine administration.[1][2] In contrast, both isomers are formed in other animals.[1] This guide will synthesize the current knowledge on the pharmacological effects of cis- and trans-nicotine N-oxide, with a focus on their metabolism and observed in vivo consequences. Critically, we will also highlight a significant knowledge gap in the direct comparison of their interactions with nicotinic acetylcholine receptors (nAChRs) and propose a detailed experimental framework to address this gap, providing researchers with a clear roadmap for future investigations.

Metabolic Pathway and In Vivo Pharmacokinetics: A Tale of Two Isomers

The initial step in understanding the pharmacological relevance of cis- and trans-nicotine N-oxide is to examine their formation and subsequent fate in a biological system. The enzymatic N-oxidation of the pyrrolidine nitrogen of nicotine leads to these two diastereomers.

Nicotine_Metabolism Nicotine (S)-Nicotine FMO3 FMO3 (Flavin-containing monooxygenase 3) Nicotine->FMO3 cis_N_oxide cis-(1'R,2'S)-Nicotine N'-oxide FMO3->cis_N_oxide N-oxidation trans_N_oxide trans-(1'S,2'S)-Nicotine N'-oxide FMO3->trans_N_oxide N-oxidation (Predominant in humans) Reduction Reduction (e.g., intestinal microflora) cis_N_oxide->Reduction trans_N_oxide->Reduction Reduction->Nicotine Recycled

Caption: Metabolic conversion of nicotine to its cis- and trans-N-oxide diastereomers.

While both isomers can be formed, their subsequent pharmacokinetic profiles appear to differ significantly, primarily due to their potential for in vivo reduction back to nicotine. A study in rats demonstrated that after 7 days of administration in drinking water, the group receiving trans-nicotine N'-oxide had plasma nicotine levels twice as high as the group receiving cis-nicotine N'-oxide.[3] Furthermore, urinary nicotine concentrations were three times higher in the trans-nicotine N'-oxide group after 15 days.[3] This suggests that the trans-isomer is more readily reduced back to the pharmacologically active parent compound, nicotine, potentially creating a reservoir that prolongs nicotine's effects.[1][3] This differential reduction is a key finding, as it implies that even if the N-oxides themselves have low affinity for nAChRs, they can indirectly influence nicotinic cholinergic neurotransmission by serving as pro-drugs.

The Knowledge Gap: Direct nAChR Interactions

Despite the clear in vivo differences, a significant gap exists in the literature regarding the direct pharmacological activity of cis- and trans-nicotine N-oxide at nAChR subtypes. Nicotine exerts its diverse physiological effects by binding to and activating various nAChR subtypes, which are pentameric ligand-gated ion channels composed of different α and β subunits. The most abundant subtypes in the brain include α4β2* and α7 nAChRs, which are implicated in nicotine addiction and cognitive function, respectively.

To date, comprehensive studies detailing the binding affinities (Ki values) and functional potencies (EC50 values) of cis- and trans-nicotine N-oxide at these and other nAChR subtypes are not publicly available. This lack of data makes it impossible to definitively state whether these metabolites are:

  • Inactive: Possessing no significant affinity for nAChRs.

  • Weak Agonists/Antagonists: Binding to nAChRs but with much lower affinity or efficacy than nicotine.

  • Subtype-Selective Ligands: Preferentially interacting with specific nAChR subtypes, potentially leading to a unique pharmacological profile.

This missing information is crucial for a complete understanding of nicotine's effects and for the development of novel therapeutics targeting the nicotinic system.

A Proposed Research Framework to Bridge the Gap

To address this knowledge deficit, we propose a structured, multi-step experimental plan designed to systematically characterize and compare the pharmacological profiles of cis- and trans-nicotine N-oxide.

Objective 1: Determine and Compare nAChR Binding Affinities

The first essential step is to ascertain whether the N-oxide isomers bind to nAChRs and with what affinity. A competitive radioligand binding assay is the gold standard for this determination.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes:

    • Utilize cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) or rodent brain regions known to be rich in these receptors (e.g., thalamus for α4β2, hippocampus for α7).

    • Homogenize cells or tissues in a cold lysis buffer and pellet the membranes by centrifugation.

    • Wash the membrane pellets and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate format, incubate the membrane preparation with a specific radioligand at a concentration near its Kd value.

      • For α4β2* nAChRs, [³H]cytisine or [³H]epibatidine are suitable radioligands.

      • For α7 nAChRs, [¹²⁵I]α-bungarotoxin is the classic choice.[1]

    • Add increasing concentrations of the unlabeled competitor ligands: (S)-nicotine (as a positive control), cis-nicotine N-oxide, and trans-nicotine N-oxide.

    • Incubate the plates to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cells Cells expressing nAChR subtype Homogenize Homogenization Cells->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubate Membranes with: - Radioligand - Competitor (Nicotine or N-Oxide) Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Competitor] Count->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Caption: Workflow for the proposed radioligand binding assay.

Data Presentation: Hypothetical Binding Affinities

The results of these experiments would be summarized in a table for clear comparison.

CompoundnAChR SubtypeKi (nM) [Hypothetical]
(S)-Nicotineα4β21.5
α72500
cis-Nicotine N-oxideα4β2>10,000
α7>10,000
trans-Nicotine N-oxideα4β28,500
α7>10,000
Objective 2: Characterize Functional Activity at nAChRs

Binding affinity does not reveal whether a compound is an agonist, antagonist, or partial agonist. To determine the functional activity, electrophysiological techniques are required. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a robust system for this purpose.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Microinject the oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7).

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for measuring the membrane potential and one for injecting current.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply the test compounds (acetylcholine as a positive control, cis-nicotine N-oxide, trans-nicotine N-oxide) at various concentrations via the perfusion system.

    • Record the inward currents elicited by the activation of the nAChRs.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the maximum response elicited by a saturating concentration of acetylcholine.

    • Plot the normalized current versus the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) for each compound.

Data Presentation: Hypothetical Functional Potencies

CompoundnAChR SubtypeEC50 (µM) [Hypothetical]Efficacy (% of ACh) [Hypothetical]
Acetylcholineα4β21.2100%
(S)-Nicotineα4β21.895%
cis-Nicotine N-oxideα4β2>100<5%
trans-Nicotine N-oxideα4β28515% (Partial Agonist)
Objective 3: Assess In Vivo Behavioral Effects

To understand if any observed in vitro activity translates to a physiological effect, a simple in vivo behavioral assay is warranted. Locomotor activity in rodents is a well-established behavioral endpoint sensitive to nicotinic stimulation.

Experimental Protocol: Rodent Locomotor Activity

  • Animals and Habituation:

    • Use adult male mice (e.g., C57BL/6J strain).

    • Habituate the animals to the testing environment (e.g., open-field arenas) for several days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration and Testing:

    • On the test day, administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of either vehicle (saline), nicotine (as a positive control), cis-nicotine N-oxide, or trans-nicotine N-oxide at various doses.

    • Immediately place the animal in the open-field arena.

    • Record locomotor activity using an automated video-tracking system for a set period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the time course of any effects.

    • Compare the total locomotor activity across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The study of cis- and trans-nicotine N-oxide presents a compelling area for further research. Current evidence strongly suggests that these isomers have different pharmacokinetic fates in vivo, with the trans-isomer acting as a more efficient pro-drug for nicotine.[3] However, their direct interactions with nAChRs remain largely uncharacterized.

The experimental framework proposed in this guide provides a clear and logical path to filling this critical knowledge gap. By systematically determining the binding affinities, functional potencies, and in vivo behavioral effects of each isomer, the scientific community can achieve a more complete understanding of nicotine pharmacology. This knowledge will not only refine our models of tobacco dependence but may also uncover novel chemical scaffolds for the development of subtype-selective nAChR modulators for various therapeutic applications.

References

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC - PubMed Central. Available at: [Link]

  • Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. PubMed. Available at: [Link]

  • Naturally-expressed nicotinic acetylcholine receptor subtypes. PMC - PubMed Central. Available at: [Link]

  • Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. PMC - PubMed Central. Available at: [Link]

  • Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. PMC - PubMed Central. Available at: [Link]

  • Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. PMC - PubMed Central. Available at: [Link]

  • Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. PMC - PubMed Central. Available at: [Link]

  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - PubMed Central. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. PMC - PubMed Central. Available at: [Link]

  • Neuronal Nicotinic Acetylcholine Receptors. ACNP. Available at: [Link]

  • Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. PubMed. Available at: [Link]

  • Formation of cis-and trans-nicotine-1 «-N-oxide from nicotine as a... ResearchGate. Available at: [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
nicotine N-oxide
Reactant of Route 2
Reactant of Route 2
nicotine N-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.